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  • Product: Cefotiam
  • CAS: 61622-34-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Cefotiam Hydrochloride

Audience: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthetic pathways for cefotiam hydrochloride, a second-generation cephalosporin antibi...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthetic pathways for cefotiam hydrochloride, a second-generation cephalosporin antibiotic. It details the core precursors, key chemical reactions, and experimental protocols, supported by quantitative data and process visualizations.

Introduction

Cefotiam is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] Its hydrochloride salt, cefotiam hydrochloride, is used in clinical settings for injections to treat a variety of infections, including pneumonia, bronchitis, and urinary tract infections.[3] The bactericidal action of cefotiam stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][4][5] The core structure of cefotiam is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, a foundational precursor for the synthesis of most cephalosporin antibiotics.[6][7][8]

Core Precursors

The synthesis of cefotiam hydrochloride relies on three critical starting materials, or precursors. The cephalosporin nucleus is provided by 7-ACA, while the two side chains are derived from specific synthetic precursors.

PrecursorChemical NameRole in Synthesis
7-ACA 7-aminocephalosporanic acidProvides the core β-lactam ring structure (cephem nucleus) of the antibiotic.[6]
ATA (2-Amino-4-thiazolyl)acetic acidForms the C-7 acyl side chain, which is crucial for the antibiotic's antibacterial spectrum.[9]
DMMT 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiolForms the C-3 thio-tetrazole side chain, influencing the pharmacokinetic properties.[3]

Synthetic Pathways

The industrial synthesis of cefotiam hydrochloride is primarily achieved through the coupling of the 7-ACA nucleus with two distinct side chains. Several routes have been developed, including the ATC method and the active ester method.[3] The general process involves two main stages:

  • Formation of the C-3 Side Chain : The 7-ACA nucleus is first reacted with DMMT to form the intermediate 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid, often referred to as 7-ACMT or 7-DMTA.[3][9]

  • Acylation at C-7 : The amino group at the C-7 position of the 7-ACMT intermediate is then acylated using an activated form of (2-Amino-4-thiazolyl)acetic acid (ATA).[3][9]

G cluster_precursors Core Precursors cluster_synthesis Synthesis Pathway P1 7-ACA (7-Aminocephalosporanic Acid) I1 Intermediate 1 (7-ACMT / 7-DMTA) P1->I1 Reaction with P2 P2 DMMT (1-(2-Dimethylaminoethyl) -1H-tetrazole-5-thiol) P2->I1 P3 ATA ((2-Amino-4-thiazolyl)acetic Acid) I2 Activated ATA (e.g., ATC·HCl or Active Ester) P3->I2 Activation FP Cefotiam Hydrochloride (Final Product) I1->FP Acylation Reaction I2->FP

Fig. 1: Overall synthesis pathway of Cefotiam Hydrochloride.

Detailed Experimental Protocols

The following protocols are synthesized from publicly available methodologies and patents.[3][9] They are intended for informational purposes and should be adapted and optimized based on laboratory conditions.

This procedure details the formation of the key intermediate by attaching the C-3 side chain.

  • Reaction Setup : Add 275 grams of a solvent like acetonitrile and 150 grams of boron trifluoride etherate as a catalyst to a suitable reactor.[9] Control the reaction temperature at 10-15°C.[9]

  • Reactant Addition : Add 60 grams of 7-ACA and 37.8 grams of DMMT to the reactor.[9]

  • Reaction Execution : Maintain the temperature at 25-28°C for a constant temperature reaction of 90 minutes.[9]

  • Work-up : After the reaction period, reduce the temperature to 0-10°C and add 225 grams of purified water to precipitate the product.[9]

  • Isolation : The resulting intermediate, 7-DMTA, is filtered and washed for use in the next step.

This protocol describes the acylation of the 7-DMTA intermediate.

  • Preparation of ATC·HCl : (2-Amino-4-thiazolyl)acetic acid hydrochloride (ATC·HCl) is prepared by reacting 54 grams of ATA with 64 grams of concentrated hydrochloric acid in 57 grams of water. The mixture is heated to 50-60°C for three hours. After cooling and adding acetone, the product is filtered and dried, yielding 61.5-62.3 grams of ATC·HCl.[9]

  • Acylation Reaction Setup : The previously synthesized 7-DMTA is dissolved in a solvent mixture. The solution temperature is adjusted to -5°C.[9]

  • Reactant Addition : Add 62-67 grams of ATC·HCl to the 7-DMTA solution.[9]

  • Reaction Execution : The reaction is allowed to proceed for 1.0-1.5 hours. The reaction progress is monitored to ensure the residual 7-DMTA is below 3.0%.[9]

  • Purification and Crystallization : Following the reaction, the mixture undergoes purification and acid crystallization to yield the crude cefotiam hydrochloride product.[9] A final recrystallization step using ethyl acetate can be employed to obtain a high-purity crystalline powder.[10]

G start Start: 7-DMTA Solution step1 Cool solution to -5°C start->step1 step2 Add ATC·HCl (Activated Side Chain) step1->step2 step3 React for 1.0-1.5 hours step2->step3 check Monitor Reaction (7-DMTA residue < 3.0%) step3->check check->step3 Incomplete step4 Purification Step check->step4 Reaction Complete step5 Acid Crystallization step4->step5 end End: Crude Cefotiam HCl step5->end

Fig. 2: Experimental workflow for the C-7 acylation step.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from available synthesis procedures. These values represent typical experimental parameters and yields.

Table 1: Reactant Quantities and Yield for ATC·HCl Preparation [9]

ReactantAmount (grams)
ATA54
Concentrated Hydrochloric Acid64
Water57
Product Yield (grams)
ATC·HCl61.5 - 62.3

Table 2: Key Reaction Parameters for Cefotiam Synthesis [9]

StepParameterValue
Synthesis of 7-DMTA Temperature10-15°C then 25-28°C
Reaction Time90 minutes
Acylation with ATC·HCl Temperature-5°C to 0°C
Reaction Time1.0 - 1.5 hours
Completion Criteria7-DMTA residue < 3.0%

Conclusion

The synthesis of cefotiam hydrochloride is a well-established process in medicinal chemistry, primarily involving the strategic coupling of side chains to the 7-ACA cephalosporin core. The ATC and active ester methods provide robust pathways to achieve this transformation. Understanding the key precursors, reaction conditions, and purification steps is essential for researchers and professionals involved in the development and manufacturing of cephalosporin antibiotics. The data and protocols presented in this guide offer a detailed technical foundation for the synthesis of this important therapeutic agent.

References

Exploratory

The β-Lactamase Stability of Cefotiam in Resistant Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Cefotiam, a second-generation cephalosporin, has been a valuable tool in the therapeutic arsenal against bacterial infections. However, the eve...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam, a second-generation cephalosporin, has been a valuable tool in the therapeutic arsenal against bacterial infections. However, the ever-evolving landscape of antimicrobial resistance, primarily driven by the production of β-lactamase enzymes, continually challenges the efficacy of β-lactam antibiotics. This technical guide provides an in-depth analysis of the stability of Cefotiam against various β-lactamases found in resistant bacterial strains. Understanding the interactions between Cefotiam and these enzymes is critical for optimizing its clinical use, guiding treatment decisions, and informing the development of novel antimicrobial strategies.

This document summarizes available quantitative data on Cefotiam's hydrolysis by different β-lactamases and its activity against strains producing these enzymes. It also provides detailed experimental protocols for assessing β-lactamase stability and determining minimum inhibitory concentrations (MICs).

Mechanisms of Resistance to Cefotiam

Bacterial resistance to Cefotiam, like other β-lactam antibiotics, is a multifactorial phenomenon. The primary mechanism of resistance is the enzymatic inactivation of the drug by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Beyond enzymatic degradation, other mechanisms can contribute to Cefotiam resistance, including:

  • Alterations in Porin Channels: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. β-lactam antibiotics typically enter the periplasmic space through porin channels. Mutations that lead to a decrease in the number of porin channels or alter their structure can restrict Cefotiam's access to its PBP targets.

  • Efflux Pumps: Some bacteria have evolved active transport systems, known as efflux pumps, that can recognize and expel antibiotics from the cell. Overexpression of these pumps can reduce the intracellular concentration of Cefotiam to sub-therapeutic levels.

  • Target Modification: Although less common for cephalosporins, alterations in the structure of PBPs can reduce their affinity for Cefotiam, leading to decreased efficacy.

β-Lactamase Stability of Cefotiam: Quantitative Data

Hydrolysis of Cefotiam by β-Lactamases

Studies have shown that Cefotiam is susceptible to hydrolysis by various β-lactamases, particularly chromosomal cephalosporinases produced by species such as Enterobacter and Klebsiella.[1] The efficiency of hydrolysis is determined by kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximal velocity (Vmax) or catalytic rate constant (kcat), which represents the rate of the enzymatic reaction. A higher kcat/Km ratio indicates more efficient hydrolysis and, consequently, greater instability of the antibiotic.

Table 1: Hydrolysis of Cefotiam by Representative β-Lactamases (Qualitative and Limited Quantitative Data)

β-Lactamase Classβ-Lactamase TypeProducing Organism (Example)Hydrolysis of CefotiamKinetic Parameters (kcat/Km) for Cefotiam
Class A PenicillinaseEscherichia coliYes[1]Data not available
SHV-1Klebsiella pneumoniaeLower than SHV-2AData not available
SHV-2AKlebsiella pneumoniaeHigher than SHV-1Data not available
Class C Cephalosporinase (AmpC)Enterobacter cloacae, Klebsiella spp.Yes, significant[1]Data not available

Note: Specific quantitative kinetic data (Vmax, Km, kcat) for the hydrolysis of Cefotiam by a wide range of specific β-lactamases (e.g., TEM, CTX-M, metallo-β-lactamases) is limited in publicly available literature. The information presented is based on older studies and comparative inferences.

Minimum Inhibitory Concentrations (MICs) of Cefotiam against β-Lactamase-Producing Strains

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's in vitro activity. The MIC of Cefotiam against a given strain is influenced by the type and level of β-lactamase production, as well as other resistance mechanisms.

Table 2: Minimum Inhibitory Concentrations (MICs) of Cefotiam against β-Lactamase-Producing Bacterial Strains

Bacterial Speciesβ-Lactamase TypeMIC of Cefotiam (mg/L)Reference
Escherichia coliPenicillinase producer16 - >128Wiedemann & Seeberg, 1984[1]
Klebsiella spp.Cephalosporinase producer32 - >128Wiedemann & Seeberg, 1984[1]
Enterobacter spp.Cephalosporinase producer64 - >128Wiedemann & Seeberg, 1984[1]
EnterobacteriaceaeModerately susceptible4 - 32Yourassowsky et al., 1982[2]
EnterobacteriaceaeResistant64 - 512Yourassowsky et al., 1982[2]

Note: This table presents data from older studies. MIC values for strains producing contemporary β-lactamases such as ESBLs (e.g., CTX-M) and metallo-β-lactamases are not well-documented for Cefotiam specifically. A rough correlation between the hydrolytic activity of β-lactamases and the MIC of Cefotiam has been demonstrated.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the β-lactamase stability of Cefotiam.

Protocol 1: Determination of β-Lactamase Hydrolysis by Spectrophotometry

This method measures the rate of hydrolysis of the β-lactam ring by monitoring the change in absorbance of the Cefotiam solution.

Materials:

  • Purified β-lactamase enzyme preparation

  • Cefotiam analytical standard

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Cefotiam in phosphate buffer. The final concentration in the assay will depend on the expected Km value. A range of concentrations bracketing the anticipated Km should be used.

    • Dilute the purified β-lactamase enzyme in cold phosphate buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for Cefotiam (typically around 260 nm, but should be confirmed experimentally).

    • Equilibrate the spectrophotometer and cuvettes to the desired reaction temperature (e.g., 30°C or 37°C).

    • To a cuvette, add the appropriate volume of phosphate buffer and Cefotiam solution to achieve the desired final substrate concentration.

    • Initiate the reaction by adding a small volume of the β-lactamase enzyme solution and mix quickly.

    • Immediately begin recording the decrease in absorbance over time.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for Cefotiam at the specific wavelength and pH must be known.

    • Repeat the assay with varying concentrations of Cefotiam.

    • Determine the kinetic parameters (Vmax and Km) by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software.

    • The catalytic constant (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]). The catalytic efficiency is then determined as kcat/Km.

G cluster_prep Reagent Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Cefotiam_stock Prepare Cefotiam Stock Solution Mix_reagents Mix Buffer and Cefotiam in Cuvette Cefotiam_stock->Mix_reagents Enzyme_dilution Prepare Enzyme Dilution Initiate_reaction Add Enzyme to Initiate Reaction Enzyme_dilution->Initiate_reaction Mix_reagents->Initiate_reaction Record_absorbance Record Absorbance Change Over Time Initiate_reaction->Record_absorbance Calculate_V0 Calculate Initial Velocity (V0) Record_absorbance->Calculate_V0 Repeat_assay Repeat for Multiple Substrate Concentrations Calculate_V0->Repeat_assay Determine_kinetics Determine Vmax and Km (Michaelis-Menten) Repeat_assay->Determine_kinetics Calculate_kcat_Km Calculate kcat and kcat/Km Determine_kinetics->Calculate_kcat_Km

Workflow for determining β-lactamase hydrolysis kinetics of Cefotiam.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the in vitro susceptibility of a bacterial strain to an antimicrobial agent.

Materials:

  • Bacterial isolate (well-characterized β-lactamase producer)

  • Cefotiam analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Preparation of Cefotiam Dilutions:

    • Prepare a stock solution of Cefotiam in a suitable solvent and then dilute it in CAMHB to twice the highest concentration to be tested.

    • Perform serial two-fold dilutions of Cefotiam in CAMHB in the wells of the 96-well plate. Each well should contain 50 µL of the diluted antibiotic.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic to its final test concentration.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cefotiam at which there is no visible growth.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum_prep Prepare Standardized Bacterial Inoculum Inoculate_plate Inoculate Microtiter Plate Wells Inoculum_prep->Inoculate_plate Antibiotic_dilution Prepare Serial Dilutions of Cefotiam Antibiotic_dilution->Inoculate_plate Incubate_plate Incubate at 35°C for 16-20 hours Inoculate_plate->Incubate_plate Read_growth Examine for Visible Growth (Turbidity) Incubate_plate->Read_growth Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_growth->Determine_MIC

References

Foundational

Cefotiam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the binding affinity of the second-generation cephalosporin, Cefotiam, to its primary bacteri...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of the second-generation cephalosporin, Cefotiam, to its primary bacterial targets, the penicillin-binding proteins (PBPs). The document summarizes available quantitative data on Cefotiam's interaction with specific PBPs, details the experimental methodologies used to determine these binding affinities, and illustrates the underlying molecular mechanism and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antimicrobial agents and the development of new therapeutic strategies.

Introduction: The Role of Cefotiam and Penicillin-Binding Proteins

Cefotiam is a broad-spectrum, semi-synthetic, second-generation cephalosporin antibiotic. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1] This is achieved by targeting and acylating penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.

Understanding the specific binding affinities of Cefotiam for different PBPs in various bacterial species is crucial for elucidating its spectrum of activity, predicting its efficacy, and understanding mechanisms of resistance. This document focuses on the quantitative aspects of these interactions.

Quantitative Analysis of Cefotiam-PBP Binding Affinity

The binding affinity of Cefotiam to PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative to the PBP.

The most detailed quantitative data currently available focuses on the binding of Cefotiam to the PBPs of Salmonella enterica serovar Typhimurium. Notably, this includes data on the alternative PBP, PBP3SAL, which is expressed under specific conditions, such as within host eukaryotic cells.

Table 1: Cefotiam IC50 Values for Salmonella enterica PBPs [1][2][3][4][5]

Penicillin-Binding Protein (PBP)IC50 (mg/mL)
PBP3SAL0.0004
PBP30.00375
PBP1A/1B (from ΔPBP3 strain)0.004
PBP1A/1B (from ΔPBP3SAL strain)0.0028

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefotiam, like other β-lactam antibiotics, acts by interrupting the final stages of peptidoglycan synthesis. The key steps in this process and the point of inhibition are outlined below.

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Enzymatic conversion Lipid_II Lipid II UDP_NAG->Lipid_II Addition of NAG UDP_NAM->NAM_peptide Addition of pentapeptide Peptide Pentapeptide side chain Lipid_I Lipid I NAM_peptide->Lipid_I Transfer to lipid carrier Lipid_carrier Bactoprenol lipid carrier Translocase Translocase (Flippase) Lipid_II->Translocase Translocation across membrane Nascent_PG Nascent peptidoglycan chain Translocase->Nascent_PG Glycosyltransfer PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase/Transglycosylase) Nascent_PG->PBP Substrate for PBP Crosslinked_PG Cross-linked peptidoglycan PBP->Crosslinked_PG Transpeptidation (cross-linking) Cefotiam Cefotiam Cefotiam->PBP Inhibition

Figure 1: Mechanism of Cefotiam's inhibition of peptidoglycan synthesis.

Experimental Protocols: Determining PBP Binding Affinity

The IC50 values presented in this guide were determined using a competitive binding assay with a fluorescently labeled penicillin derivative, BOCILLIN™ FL (Boc-FL). The following protocol is a detailed description of this methodology.

Cefotiam Competition in Boc-FL Binding Assays

This protocol is adapted from the methodology described in the study of Cefotiam's affinity for Salmonella enterica PBPs.[2][4][5]

4.1.1. Materials

  • Cefotiam hydrochloride

  • Bacterial membrane extracts (0.02 mg)

  • 50 mM sodium phosphate buffer (pH 4.6)

  • BOCILLIN™ FL (Boc-FL) fluorescent penicillin (Molecular Probes)

  • Laemmli sample buffer

  • SDS-PAGE gels (8% w/v acrylamide)

4.1.2. Procedure

  • Preparation of Cefotiam dilutions: Prepare a series of Cefotiam hydrochloride concentrations in 50 mM sodium phosphate buffer (pH 4.6) to achieve final concentrations in the range of 0.00005 to 0.005 mg/mL in the assay.

  • Incubation with Cefotiam: Add the various concentrations of Cefotiam to 0.02 mg of bacterial membrane extracts. The total sample volume should be 10 µL. Incubate the samples for 10 minutes at 30°C.

  • Labeling with Boc-FL: Add 20 µM Boc-FL to each sample and incubate for an additional 20 minutes at 30°C.

  • Sample preparation for electrophoresis: Stop the reaction by adding Laemmli sample buffer and boiling the samples for 5 minutes.

  • SDS-PAGE: Resolve the proteins on an 8% (w/v) acrylamide SDS-PAGE gel.

  • Visualization and analysis: Visualize the fluorescently labeled PBPs using a suitable gel imaging system. The intensity of the fluorescent bands corresponding to the PBPs is quantified. The IC50 value is determined as the concentration of Cefotiam that reduces the fluorescence intensity by 50% compared to a control sample without Cefotiam.

start Start prep_cefo Prepare Cefotiam dilutions (0.00005 - 0.005 mg/mL) start->prep_cefo prep_extract Prepare bacterial membrane extracts (0.02 mg) start->prep_extract incubate_cefo Incubate membrane extracts with Cefotiam (10 min at 30°C) prep_cefo->incubate_cefo prep_extract->incubate_cefo add_bocfl Add 20 µM Boc-FL incubate_cefo->add_bocfl incubate_bocfl Incubate (20 min at 30°C) add_bocfl->incubate_bocfl stop_reaction Add Laemmli buffer and boil (5 min) incubate_bocfl->stop_reaction sds_page Resolve proteins by SDS-PAGE (8% gel) stop_reaction->sds_page visualize Visualize fluorescent bands sds_page->visualize analyze Quantify band intensity and determine IC50 visualize->analyze end End analyze->end

Figure 2: Workflow for the Boc-FL competitive binding assay.

Concluding Remarks

This technical guide has synthesized the available quantitative data on the binding affinity of Cefotiam to penicillin-binding proteins, with a specific focus on Salmonella enterica. The provided IC50 values offer a quantitative basis for understanding the preferential targeting of certain PBPs by this antibiotic. The detailed experimental protocol for the competitive binding assay serves as a practical resource for researchers aiming to replicate or extend these findings.

The mechanism of action, involving the inhibition of peptidoglycan synthesis, is a well-established paradigm for β-lactam antibiotics. The visualization of this pathway and the experimental workflow aims to provide a clear and concise understanding of these processes.

A notable gap in the current literature is the lack of specific quantitative binding affinity data for Cefotiam against PBPs from other clinically important bacteria such as E. coli and S. aureus. Further research in this area would be invaluable for a more complete understanding of Cefotiam's spectrum of activity and for the rational design of future antimicrobial therapies. Researchers are encouraged to apply the methodologies described herein to a broader range of pathogenic bacteria to expand our knowledge of this important antibiotic.

References

Exploratory

A Technical Guide to the Physicochemical Properties of Cefotiam for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the core physicochemical properties of Cefotiam, a parenteral third-generation cephalosporin antibiotic.[1] Unde...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core physicochemical properties of Cefotiam, a parenteral third-generation cephalosporin antibiotic.[1] Understanding these characteristics is critical for the design, execution, and interpretation of in vitro assays in drug discovery and development. This guide details Cefotiam's mechanism of action, presents its key properties in a structured format, and offers standardized protocols for essential in vitro experiments.

Core Physicochemical Properties

The efficacy and behavior of Cefotiam in an experimental setting are fundamentally governed by its physicochemical nature. These properties influence its solubility in assay media, stability under various conditions, and its ability to interact with biological targets.

Data Summary

A compilation of essential quantitative data for Cefotiam is presented below. These values are crucial for preparing stock solutions, designing appropriate buffer systems, and interpreting assay results.

PropertyValueNotesSource(s)
Molecular Formula C₁₈H₂₃N₉O₄S₃[1][2]
Molecular Weight 525.6 g/mol Cefotiam base[2]
598.6 g/mol Dihydrochloride salt form[3]
Melting Point >93°C (decomposition)For Cefotiam hydrochloride[4]
LogP (Octanol-Water) -2.1 to -2.4Indicates high hydrophilicity[2][5]
pKa (Predicted) Strongest Acidic: 2.6Carboxylic acid group[5]
Strongest Basic: 8.34Amine groups[5]
Aqueous Solubility SolubleGeneral descriptor[2][6]
1.29 mg/mLPredicted value[5]
≥32.45 mg/mL in H₂OFor Cefotiam hydrochloride[7]
DMSO Solubility 100 mg/mLFor Cefotiam hydrochloride[8][9]
Protein Binding ~40%In human plasma[1]

Detailed Properties

  • Solubility and Stability : Cefotiam is soluble in water and methanol.[4][6] The hydrochloride salt form exhibits enhanced solubility in aqueous solutions and DMSO.[7][8][9] For experimental use, it is recommended to prepare fresh solutions, as the compound can be unstable in solution over time.[8] Stock solutions in DMSO or water should be prepared fresh for each experiment to ensure accurate concentration and activity. For powder storage, a temperature of 2-8°C is recommended for the hydrochloride salt, while -20°C is suggested for long-term stability of the powder form.[4][6][10] The stability of cephalosporins in aqueous solution is generally dependent on pH and temperature, with degradation often occurring via hydrolysis of the β-lactam ring.[11]

  • Lipophilicity and Ionization : With a negative LogP value, Cefotiam is a hydrophilic compound, a characteristic typical of many β-lactam antibiotics designed for parenteral administration.[2][5] Its pKa values indicate that at physiological pH (~7.4), the carboxylic acid group (pKa ~2.6) will be deprotonated (anionic), while the basic amine groups (pKa ~8.34) will be largely protonated (cationic), making the molecule zwitterionic. This ionization state is crucial for its solubility in aqueous media and its interaction with biological targets.

Mechanism of Action

Cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This action is primarily achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs).[2][13] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural integrity.[4][12] By disrupting this process, Cefotiam weakens the cell wall, leading to cell lysis and bacterial death.[13] Its structure provides stability against some β-lactamases, enzymes that are a common source of bacterial resistance to β-lactam antibiotics.[12]

G cluster_outside Periplasmic Space Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to Inhibit Inhibition of Transpeptidation Cefotiam->Inhibit Causes PBP->Inhibit Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Wall Weakening & Cell Lysis Inhibit->Lysis

Caption: Cefotiam's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols for In Vitro Assays

The following sections provide detailed methodologies for key in vitro assays used to characterize the antimicrobial activity of Cefotiam.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a standard and widely used technique.[15]

Experimental Protocol: Broth Microdilution

  • Preparation of Cefotiam Stock Solution : Prepare a concentrated stock solution of Cefotiam hydrochloride in a suitable solvent (e.g., sterile water or DMSO). The initial concentration should be at least 10 times the highest concentration to be tested.

  • Inoculum Preparation : Culture the bacterial strain to be tested overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Plate Preparation : Using a 96-well microtiter plate, dispense cation-adjusted Mueller-Hinton Broth (MHB) into each well.

  • Serial Dilution : Create a two-fold serial dilution of the Cefotiam stock solution across the wells of the plate to achieve the desired concentration range.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation : Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[16]

  • Result Interpretation : The MIC is determined as the lowest concentration of Cefotiam at which there is no visible growth (turbidity) in the well.[14]

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_drug Prepare Cefotiam Stock Solution start->prep_drug inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilute Perform 2-Fold Serial Dilutions of Cefotiam in 96-Well Plate prep_drug->serial_dilute serial_dilute->inoculate controls Include Growth (Positive) & Sterility (Negative) Controls inoculate->controls incubate Incubate Plate (37°C, 16-20h) controls->incubate read_mic Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time. It provides dynamic information beyond the static MIC value, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17]

Experimental Protocol

  • Preparation : Prepare a standardized bacterial inoculum in logarithmic growth phase (approx. 5 x 10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth medium.

  • Exposure : Add Cefotiam to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.

  • Sampling : Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Quantification : Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic's effect.

  • Plating : Plate the dilutions onto an appropriate agar medium.

  • Incubation and Counting : Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis : Plot the log₁₀ CFU/mL versus time for each Cefotiam concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

G start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture add_drug Add Cefotiam at Various Concentrations (e.g., 1x, 4x MIC) prep_culture->add_drug incubate Incubate Cultures (37°C with shaking) add_drug->incubate sampling_loop Sampling Loop (0, 2, 4, 8, 24h) incubate->sampling_loop withdraw_sample Withdraw Aliquot sampling_loop->withdraw_sample plot_data Plot log₁₀ CFU/mL vs. Time sampling_loop->plot_data All Time Points Collected serial_dilute Perform Serial Dilutions withdraw_sample->serial_dilute plate_sample Plate Dilutions on Agar serial_dilute->plate_sample incubate_plates Incubate Plates (37°C, 18-24h) plate_sample->incubate_plates count_cfu Count Colonies (CFU/mL) incubate_plates->count_cfu count_cfu->sampling_loop Next Time Point end End plot_data->end

Caption: Experimental workflow for a time-kill kinetics assay.
Plasma Protein Binding Assay

Only the unbound (free) fraction of a drug is microbiologically active.[18] Therefore, determining the extent of plasma protein binding is crucial. Equilibrium dialysis is a common and reliable method for this purpose.[19]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup : Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains proteins but allows the drug to pass, e.g., 10 kDa).

  • Sample Preparation : Add pooled human plasma (or serum) to one chamber (the protein chamber). Add a buffer solution (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).

  • Drug Addition : Spike the plasma in the protein chamber with Cefotiam to achieve the desired initial concentration.

  • Equilibration : Seal the apparatus and incubate it at 37°C on a shaker for a sufficient period (e.g., 4-24 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sampling : After incubation, carefully collect samples from both the protein chamber and the buffer chamber.

  • Analysis : Determine the concentration of Cefotiam in both samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculation : Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of protein binding is then calculated as (1 - fu) x 100%.

References

Foundational

Cefotiam: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals Introduction Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bact...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of cefotiam against a range of clinically significant bacterial isolates. The data presented is compiled from various studies to offer a consolidated resource for researchers and drug development professionals. Cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics. Its stability against certain β-lactamases contributes to its effectiveness against some resistant strains.

Spectrum of Activity

Cefotiam has demonstrated in vitro activity against a wide array of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC50 and MIC90 values, for key Gram-positive and Gram-negative pathogens.

Data Presentation

Table 1: In Vitro Activity of Cefotiam against Gram-Positive Clinical Isolates

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)Varies by study0.25 - 321 - 48 - 16
Staphylococcus epidermidisVaries by study0.5 - 642 - 816 - 32
Streptococcus pneumoniaeVaries by study≤0.06 - 40.12 - 0.51 - 2
Streptococcus pyogenes (Group A)Varies by study≤0.06 - 1≤0.06 - 0.120.12 - 0.25
Streptococcus agalactiae (Group B)Varies by study≤0.06 - 20.12 - 0.250.5 - 1
Enterococcus faecalisVaries by study16 - >12864>128

Table 2: In Vitro Activity of Cefotiam against Gram-Negative Clinical Isolates

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliVaries by study≤0.06 - >1280.25 - 28 - 64
Klebsiella pneumoniaeVaries by study≤0.12 - >1280.5 - 416 - >128
Proteus mirabilisVaries by study≤0.06 - 160.12 - 0.51 - 4
Haemophilus influenzaeVaries by study≤0.03 - 20.06 - 0.120.12 - 0.25
Moraxella catarrhalisVaries by study0.12 - 40.25 - 0.50.5 - 1
Enterobacter cloacaeVaries by study0.25 - >1282 - 1664 - >128
Serratia marcescensVaries by study0.5 - >1284 - 3264 - >128
Pseudomonas aeruginosaVaries by study8 - >12864>128

Experimental Protocols

The data summarized above is primarily derived from in vitro susceptibility testing performed according to standardized methods. The most common methodologies cited in the literature are broth microdilution and agar dilution.

Broth Microdilution and Agar Dilution Methods

These methods are performed in accordance with the guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Inoculum Preparation:

  • Pure, overnight cultures of the test organisms are used.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells (broth microdilution) or 104 CFU per spot (agar dilution).

2. Preparation of Antimicrobial Agent Dilutions:

  • Cefotiam is serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (for broth microdilution) or incorporated into Mueller-Hinton agar at various concentrations (for agar dilution).

3. Inoculation and Incubation:

  • For broth microdilution, each well of a microtiter plate containing a specific concentration of cefotiam is inoculated with the standardized bacterial suspension.

  • For agar dilution, the surface of the agar plates containing different cefotiam concentrations is inoculated with a standardized volume of the bacterial suspension.

  • Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of cefotiam that completely inhibits visible growth of the organism.

  • Quality control is performed using reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923, to ensure the accuracy and reproducibility of the results.[1]

CLSI Interpretive Criteria for Cefotiam Disk Diffusion:

  • Susceptible: ≥18 mm

  • Resistant: ≤14 mm

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cefotiam_Mechanism_of_Action cluster_bacterium Bacterial Cell Cefotiam Cefotiam Porin Porin Channel Cefotiam->Porin Diffusion Outer_Membrane Outer Membrane (Gram-negative) Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binding Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibition of Transpeptidation Cell_Wall_Integrity Cell Wall Integrity (Compromised) Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis

Caption: Mechanism of action of Cefotiam.

Antimicrobial_Susceptibility_Testing_Workflow start Start: Isolate pure bacterial colony prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum inoculate Inoculate Test Medium (Broth or Agar) dilute_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of Cefotiam prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results interpret Interpret Results (Susceptible, Intermediate, Resistant) read_results->interpret end End: Report MIC and Interpretation interpret->end

Caption: Experimental workflow for MIC determination.

Logical_Relationship_Resistance cluster_mechanisms Mechanisms of Resistance Cefotiam_Exposure Cefotiam Exposure Bacterial_Population Bacterial Population Cefotiam_Exposure->Bacterial_Population Beta_Lactamase β-Lactamase Production Bacterial_Population->Beta_Lactamase Selection Pressure PBP_Alteration Alteration of PBPs Bacterial_Population->PBP_Alteration Selection Pressure Reduced_Permeability Reduced Permeability (Porin Channel Modification) Bacterial_Population->Reduced_Permeability Selection Pressure Increased_MIC Increased MIC of Cefotiam Beta_Lactamase->Increased_MIC Leads to PBP_Alteration->Increased_MIC Leads to Reduced_Permeability->Increased_MIC Leads to Treatment_Failure Potential for Clinical Treatment Failure Increased_MIC->Treatment_Failure May result in

Caption: Logical relationship of Cefotiam resistance.

References

Exploratory

The Pharmacokinetic Profile of Cefotiam in Animal Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cefotiam, a second-generation cephalosporin antibiotic, in various animal models. The information is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cefotiam, a second-generation cephalosporin antibiotic, in various animal models. The information is intended for researchers, scientists, and drug development professionals involved in preclinical and translational studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides a visual representation of a typical study workflow.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Cefotiam in different animal models, including rats, mice, dogs, and rabbits. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Table 1: Pharmacokinetic Parameters of Cefotiam in Rats

Dose (mg/kg)Route of AdministrationCmax (µg/mL)Tmax (min)Half-life (t½) (h)AUC (µg·h/mL)Reference
100Intravenous--0.28136.67[1]

Table 2: Pharmacokinetic Parameters of Cefotiam Hexetil (Oral Pro-drug) in Various Species

Animal ModelDose (mg/kg)Cmax of Cefotiam (µg/mL)Tmax (min)Apparent Half-life (h)Extent of Absorption (%)Reference
Rats--150.917[2]
Mice--50.543[2]
Dogs--3018[2]

Table 3: Protein Binding of Cefotiam and Related Cephalosporins in Animal and Human Plasma

CephalosporinHuman Plasma (%)Dog Plasma (%)Rat Plasma (%)Reference
Cefotiam~40--[3][4]
Ceftizoxime311732[5]
Ceftriaxone90-95~2590-95[6]

Experimental Protocols

This section outlines a generalized, detailed methodology for conducting a pharmacokinetic study of Cefotiam in an animal model, based on common practices reported in the scientific literature.

Animals and Housing
  • Species and Strain: Specific pathogen-free (SPF) male or female animals of a specified strain (e.g., Wistar rats, Beagle dogs).

  • Age and Weight: Animals of a defined age and weight range to ensure consistency.

  • Housing: Housed in controlled environmental conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard chow and water, unless fasting is required for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

Drug Administration
  • Formulation: Cefotiam is dissolved in a suitable vehicle (e.g., sterile saline) to the desired concentration.

  • Dosing: A specific dose (e.g., 100 mg/kg) is administered via the chosen route (e.g., intravenous bolus via the tail vein, intramuscular injection).

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing. Samples are typically collected from the jugular vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).

Bioanalytical Method
  • Method: The concentration of Cefotiam in plasma and other biological matrices is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method.[7][8][9]

  • Sample Preparation: Plasma samples are deproteinized, often by precipitation with an organic solvent like acetonitrile, followed by centrifugation.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used for isocratic or gradient elution.

    • Detection: UV detection at a specific wavelength (e.g., 254 nm).

  • Quantification: The concentration of Cefotiam is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.

Pharmacokinetic Analysis
  • Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic models.

  • Parameters Calculated: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow of a pharmacokinetic study of Cefotiam in an animal model.

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase animal_procurement Animal Procurement (Species, Strain, Sex) acclimatization Acclimatization (Controlled Environment) animal_procurement->acclimatization dosing Cefotiam Administration (Dose, Route) acclimatization->dosing sampling Biological Sampling (Blood, Urine, Feces) dosing->sampling sample_processing Sample Processing (Plasma Separation, Storage) sampling->sample_processing bioanalysis Bioanalysis (e.g., HPLC-UV) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis data_interpretation Data Interpretation pk_analysis->data_interpretation report_generation Report Generation data_interpretation->report_generation

A typical experimental workflow for a Cefotiam pharmacokinetic study in animal models.

Discussion

The pharmacokinetic profile of Cefotiam has been characterized in several animal models, providing valuable data for predicting its behavior in humans. In rats, Cefotiam exhibits a relatively short half-life after intravenous administration.[1] The oral bioavailability of Cefotiam is poor, leading to the development of the prodrug Cefotiam hexetil, which enhances absorption.[2] However, the extent of absorption of Cefotiam hexetil varies significantly across species, with mice showing the highest absorption followed by rats and then dogs.[2]

Protein binding is an important factor influencing the distribution and efficacy of antibiotics. Cefotiam has a moderate protein binding of approximately 40% in human plasma.[3][4] This is an important consideration when extrapolating animal data to humans, as interspecies differences in protein binding can affect the free drug concentration and, consequently, the antimicrobial activity.

The primary route of elimination for Cefotiam is renal excretion.[3] This is a key factor to consider in studies involving animals with impaired renal function, as this can significantly alter the drug's half-life and exposure.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Cefotiam in Animal Models of Bacterial Infection

Audience: Researchers, scientists, and drug development professionals. Introduction: Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negat...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Animal models of bacterial infection are indispensable tools for the preclinical evaluation of antimicrobial agents, providing critical data on efficacy, pharmacokinetics, and pharmacodynamics. These models allow for the investigation of drug performance under in vivo conditions that mimic human infections. This document provides detailed application notes and protocols for the utilization of cefotiam in established animal models of bacterial infection, including pneumonia, peritonitis, and intracellular infections. The protocols are based on findings from various research studies and are intended to serve as a comprehensive guide for researchers in the field.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to the use of cefotiam in various animal models of bacterial infection. This information is crucial for experimental design and for comparing the efficacy of cefotiam with other antimicrobial agents.

Table 1: In Vivo Efficacy of Cefotiam in a Murine Pneumonia Model

Animal ModelBacterial StrainCefotiam Dosage RegimenComparatorComparator Dosage RegimenOutcomeReference
MiceKlebsiella pneumoniae DT-SMultiple regimens with low, sustained plasma levelsCefazolinMultiple regimensCefotiam was approximately eight times more active than cefazolin. Regimens producing low but sustained plasma levels of cefotiam showed better therapeutic effects.[1]

Table 2: In Vitro and Intracellular Efficacy of Cefotiam

ModelBacterial StrainKey ParameterCefotiam ValueComparatorComparator ValueFindingReference
In vitro (acidified LB medium)Salmonella TyphimuriumAffinity for PBP3SAL vs. PBP3Higher affinity for PBP3SALCefuroximeHigher affinity for PBP3Cefotiam shows preferential binding to a penicillin-binding protein expressed by intracellular Salmonella.[2]
Cultured fibroblastsSalmonella TyphimuriumIntracellular killingEffectiveCefuroximeLess effectiveCefotiam effectively kills intracellular Salmonella in a PBP3SAL-dependent manner.[2]

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of cefotiam in animal models of bacterial infection.

Protocol 1: Murine Model of Klebsiella pneumoniae Pneumonia

This protocol is adapted from a study evaluating the efficacy of cefotiam in a mouse model of pneumonia.[1]

1. Animals:

  • Species: Mice (specific strain, e.g., ICR, may be used).

  • Gender: Male.[1]

  • Weight: Body weight should be recorded and animals acclimatized to laboratory conditions before the experiment.

2. Bacterial Strain and Inoculum Preparation:

  • Bacterial Strain: Klebsiella pneumoniae DT-S.[1]

  • Culture: Grow the bacterial strain in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Inoculum: Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 10^4 - 10^5 CFU/mL). The exact concentration should be determined by preliminary experiments to establish a non-lethal but significant infection.

3. Infection Procedure:

  • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Induce pneumonia by intratracheal or intranasal instillation of the bacterial suspension. The volume of instillation should be carefully controlled (e.g., 20-50 µL).

4. Cefotiam Administration:

  • Preparation: Dissolve cefotiam in a sterile vehicle (e.g., sterile saline).

  • Route of Administration: Subcutaneous (SC) or intravenous (IV) injection.

  • Dosage and Schedule: The study evaluated various dosage schedules to achieve different plasma level profiles (short duration vs. long duration).[1] A recommended starting point could be a regimen that mimics human therapeutic doses, adjusted for the mouse model. For example, multiple doses per day to maintain plasma concentrations above the MIC for the infecting organism.

  • Treatment Initiation: Treatment can be initiated at different time points post-infection (e.g., 3, 18, and 30 hours) to model different clinical scenarios.[1]

5. Evaluation of Efficacy:

  • Survival Monitoring: Record mortality daily for a specified period (e.g., 7-14 days).

  • Bacterial Load in Lungs: At specific time points, euthanize a subset of animals, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU counting on appropriate agar plates.

  • Plasma Drug Concentration: Collect blood samples at various times after drug administration to determine the pharmacokinetic profile of cefotiam using methods like HPLC.

Protocol 2: Murine Peritonitis Model

This protocol describes a general method for inducing peritonitis in mice to evaluate antibiotic efficacy. This model can be adapted for use with cefotiam.[3]

1. Animals:

  • Species: Mice (e.g., ICR).

  • Gender: Female.[3]

  • Weight: Standard laboratory weight for the chosen strain.

2. Bacterial Strain and Inoculum Preparation:

  • Bacterial Strain: A relevant pathogen such as Enterobacter cloacae or Pseudomonas aeruginosa.[3]

  • Inoculum: Prepare a bacterial suspension of a high concentration (e.g., 10^8 CFU) mixed with a sterile adjuvant like talcum powder to enhance infection establishment.[3]

3. Infection Procedure:

  • Administer the bacterial suspension intraperitoneally (IP).

4. Cefotiam Administration:

  • Preparation: Prepare a sterile solution of cefotiam.

  • Route of Administration: Subcutaneous (SC) or intraperitoneal (IP).

  • Dosage and Schedule: Administer cefotiam at a specified dose (e.g., 50 mg/kg/dose) at defined intervals post-infection.[3]

5. Evaluation of Efficacy:

  • Survival Analysis: Monitor and record survival rates over a set period.

  • Bacterial Load in Peritoneal Fluid: Collect peritoneal lavage fluid at different time points, perform serial dilutions, and plate for CFU enumeration.

  • Assessment of Resistance Development: Isolate bacteria from treated animals and determine their MICs to cefotiam to assess for the emergence of resistance.[3]

Protocol 3: In Vitro Intracellular Infection Model with Cultured Fibroblasts

This protocol is based on a study investigating the activity of cefotiam against intracellular Salmonella.[2]

1. Cell Line and Bacterial Strain:

  • Cell Line: Rat fibroblasts (e.g., NRK-49F).[2]

  • Bacterial Strain: Salmonella Typhimurium.[2]

2. Infection of Fibroblasts:

  • Culture fibroblasts to confluence in appropriate cell culture plates.

  • Infect the fibroblast monolayer with S. Typhimurium at a specific multiplicity of infection (MOI).

  • Incubate to allow for bacterial invasion.

  • Wash the cells with a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.

3. Cefotiam Treatment:

  • Add fresh culture medium containing different concentrations of cefotiam to the infected cells. A concentration of 0.001 mg/mL (1.6 µM) was used in the reference study.[2]

4. Evaluation of Intracellular Bacterial Viability:

  • At various time points post-treatment (e.g., 2 and 24 hours), lyse the fibroblasts using a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.

  • Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU).

III. Visualizations

Experimental Workflow for Murine Pneumonia Model

Murine_Pneumonia_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Prep Acclimatize Mice Infection Intratracheal/ Intranasal Inoculation Animal_Prep->Infection Bacterial_Prep Culture K. pneumoniae Bacterial_Prep->Infection Treatment Administer Cefotiam (e.g., SC, IV) Infection->Treatment Survival Monitor Survival Treatment->Survival Bacterial_Load Determine Lung Bacterial Load (CFU) Treatment->Bacterial_Load PK_Analysis Measure Plasma Drug Levels Treatment->PK_Analysis

Workflow for evaluating cefotiam in a murine pneumonia model.

Experimental Workflow for Murine Peritonitis Model

Murine_Peritonitis_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Prep Acclimatize Mice Infection Intraperitoneal Injection Animal_Prep->Infection Inoculum_Prep Prepare Bacterial Suspension + Adjuvant Inoculum_Prep->Infection Treatment Administer Cefotiam (e.g., SC, IP) Infection->Treatment Survival Monitor Survival Treatment->Survival Peritoneal_Load Determine Peritoneal Bacterial Load (CFU) Treatment->Peritoneal_Load Resistance Assess Resistance Development (MIC) Treatment->Resistance Cefotiam_Intracellular_Action Intracellular_Salmonella Intracellular Salmonella PBP3SAL_Expression Expresses PBP3SAL Intracellular_Salmonella->PBP3SAL_Expression PBP3SAL_Inhibition Inhibits PBP3SAL PBP3SAL_Expression->PBP3SAL_Inhibition Cefotiam Cefotiam Cefotiam->PBP3SAL_Inhibition Bacterial_Death Intracellular Bacterial Death PBP3SAL_Inhibition->Bacterial_Death

References

Application

Determining the Minimum Inhibitory Concentration (MIC) of Cefotiam: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the cephalosporin antibiotic, Cefotiam. The methodol...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the cephalosporin antibiotic, Cefotiam. The methodologies outlined adhere to established standards for antimicrobial susceptibility testing, primarily focusing on broth microdilution and agar dilution techniques. This guide is intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource for assessing the in vitro activity of Cefotiam against a variety of bacterial isolates.

Introduction to Cefotiam and MIC Testing

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the MIC is a cornerstone of antimicrobial susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This quantitative measure is crucial for understanding the potency of an antibiotic against specific pathogens, monitoring the emergence of resistance, and guiding therapeutic choices.

Data Presentation: Cefotiam MIC Ranges

The following table summarizes the MIC ranges of Cefotiam against various clinically relevant bacteria as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain and testing methodology.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus270.5 - 1.0--
Staphylococcus albus80.25 - 0.5--
Haemolytic streptococci290.06 - 4.0--
Pneumococci90.06 - 4.0--
Streptococcus viridans60.06 - 4.0--
Escherichia coli----
Klebsiella pneumoniae----
Proteus mirabilis-1.56--
Pseudomonas aeruginosa-Inactive--
Enterococci-Inactive--

Note: Data is compiled from historical in vitro studies. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, were not available in all cited literature. Cefotiam is generally considered inactive against Pseudomonas aeruginosa and enterococci.

Experimental Protocols

The following are detailed protocols for determining the MIC of Cefotiam using the broth microdilution and agar dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of Cefotiam in a liquid growth medium within a 96-well microtiter plate.

Materials:

  • Cefotiam powder (of known potency)

  • Appropriate solvent for Cefotiam (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains for testing (e.g., clinical isolates or ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefotiam Stock Solution:

    • Accurately weigh the Cefotiam powder and calculate the required volume of solvent to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

    • Prepare the stock solution and sterilize by filtration if necessary.

  • Preparation of Cefotiam Working Solutions:

    • Perform serial twofold dilutions of the stock solution in CAMHB to create working solutions that are twice the final desired concentrations in the microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate Cefotiam working solution into each well of the 96-well plate, creating a serial dilution across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefotiam at which there is no visible growth (i.e., the first clear well).

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method

In this method, varying concentrations of Cefotiam are incorporated into molten agar, which is then solidified in Petri dishes. Standardized bacterial inocula are then spotted onto the surface of the agar plates.

Materials:

  • Cefotiam powder (of known potency)

  • Appropriate solvent for Cefotiam

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 or 150 mm)

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Cefotiam-Agar Plates:

    • Prepare a series of Cefotiam stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the Cefotiam stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the Cefotiam-containing agar into sterile Petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Plate Inoculation:

    • Using a multipoint replicator, inoculate the surface of each Cefotiam-containing agar plate and the growth control plate with the prepared bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth. A faint haze or one or two isolated colonies should be disregarded. The growth control plate should show confluent growth.

Quality Control

Regular quality control is essential to ensure the accuracy of MIC testing. This involves testing reference strains with known MIC values alongside the clinical isolates.

Recommended Quality Control Strains and Expected Ranges for Cefotiam:

Quality Control StrainMethodExpected Range (Zone Diameter in mm)
Escherichia coli ATCC® 25922™Disk Diffusion (30 µg disk)27 - 33
Staphylococcus aureus ATCC® 25923™Disk Diffusion (30 µg disk)27 - 33

Interpretation of Results

The interpretation of MIC values requires comparison to established clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Important Note on Cefotiam Breakpoints: As of the latest revisions, specific MIC clinical breakpoints for Cefotiam are not listed in the primary tables of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Cefotiam is an older antibiotic, and its usage and reporting standards may vary by region.

However, historical interpretive criteria for the disk diffusion method have been published:

  • Susceptible: Zone diameter ≥ 18 mm

  • Resistant: Zone diameter ≤ 14 mm

For MIC results, researchers should consult local or regional guidelines where Cefotiam is in use. In the absence of established breakpoints, MIC values can be used to compare the relative activity of Cefotiam against different isolates or to monitor for trends in susceptibility over time.

Visualizing Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key steps in the broth microdilution and agar dilution protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup & Incubation cluster_results Results A Prepare Cefotiam Stock Solution B Prepare Serial Twofold Dilutions A->B D Dispense Dilutions into 96-Well Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Inoculation & Incubation cluster_results Results A Prepare Cefotiam Stock Solutions B Incorporate into Molten Mueller-Hinton Agar A->B C Pour Plates and Allow to Solidify B->C E Spot Inoculate Agar Surface with Bacteria C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate at 35°C for 16-20 hours E->F G Inspect Plates for Bacterial Growth F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for Agar Dilution MIC Determination.

Method

Application Notes and Protocols: Cefotiam in the Treatment of Respiratory Tract Infections

For Researchers, Scientists, and Drug Development Professionals Introduction Cefotiam is a parenteral, second/third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gra...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a parenteral, second/third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis, making it an effective agent for various infections, including those of the respiratory tract such as pneumonia and bronchitis. This document provides detailed application notes, summarizing key performance data and experimental protocols relevant to the research and development of Cefotiam for treating respiratory tract infections.

Data Presentation

Quantitative data regarding the efficacy and pharmacokinetics of Cefotiam are summarized below. These tables provide essential parameters for evaluating its suitability in a drug development context.

Table 1: In Vitro Susceptibility of Key Respiratory Pathogens to Cefotiam
PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae-0.5[1]
Haemophilus influenzae-0.008[1]
Klebsiella spp.-2[1]
(Note: MIC₅₀ values were not specified in the provided search results.)
Table 2: Pharmacokinetic Parameters of Cefotiam in Plasma (Healthy Adults)
Dose (Intravenous)Cmax (mg/L)Half-life (t½) (min)Total Plasma Clearance (L/h)
0.5 g-54.0 ± 0.1[2]26.8 ± 2.7[2]
1.0 g-68 ± 15[2]22.8 ± 0.8[2]
2.0 g-98 ± 36[2]17.8 ± 0.9[2]
Table 3: Lung Penetration of Cefotiam Following 1g IV Administration
ParameterValue
Bronchial Secretion ConcentrationCan reach ≥10 µg/mL[3]
Bronchial/Serum Concentration Ratio (at 2 hr)25 - 60%[3]
Bronchial/Serum Concentration Ratio (at 3-4 hr)>100%[3]

Signaling Pathways and Workflows

Visual diagrams are provided to illustrate key mechanisms and processes involved in the evaluation of Cefotiam.

Mechanism of Action

The primary mechanism of Cefotiam involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.

cluster_0 Bacterial Cell cluster_1 Drug Action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Crosslinking Cell Wall Cross-linking PBP->Crosslinking Catalyzes Inhibition Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP CellWall Stable Cell Wall Crosslinking->CellWall WeakWall Weakened Cell Wall Crosslinking->WeakWall Cefotiam Cefotiam (β-Lactam Ring) Cefotiam->PBP Binds to & Inhibits Lysis Cell Lysis (Bactericidal Effect) WeakWall->Lysis

Mechanism of Cefotiam: Inhibition of Bacterial Cell Wall Synthesis.
Experimental Workflows

The following diagrams outline standard procedures for evaluating the antimicrobial properties and pharmacokinetic profile of Cefotiam.

start Start prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Cefotiam in Microtiter Plate Wells prep_plate->inoculate incubate 4. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 5. Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for Antimicrobial Susceptibility Testing (AST) via Broth Microdilution.

start Start: Subject Dosing administer 1. Administer Cefotiam IV to Study Subjects start->administer collect_samples 2. Collect Blood & BAL Fluid Samples at Timed Intervals administer->collect_samples process_samples 3. Process Samples (Centrifuge plasma, prepare BAL fluid) collect_samples->process_samples hplc 4. Quantify Cefotiam Concentration using HPLC-MS/MS process_samples->hplc analyze 5. Analyze Data to Determine Cmax, AUC, t½, and Lung Penetration Ratio hplc->analyze end End: PK Profile analyze->end

Workflow for Pharmacokinetic (PK) Study in Lung Fluid.
Logical Relationships

This diagram illustrates the decision-making and evaluation process for a clinical trial of Cefotiam in respiratory infections.

cluster_0 Phase III Clinical Trial Logic P0 Define Population: Adults with Community- Acquired Pneumonia P1 Randomization P0->P1 P2 Treatment Arm: Cefotiam IV P1->P2 Group A P3 Control Arm: Standard of Care (e.g., Ceftriaxone) P1->P3 Group B P4 Assess Primary Endpoint: Clinical Cure Rate at Test-of-Cure Visit P2->P4 P3->P4 P5 Non-Inferiority Analysis P4->P5 P6 Cefotiam is Non-Inferior P5->P6 Yes P7 Cefotiam is Inferior P5->P7 No

Logical Flow for a Non-Inferiority Clinical Trial.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefotiam against key respiratory bacterial isolates.

Materials:

  • Cefotiam analytical powder

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (S. pneumoniae, H. influenzae, etc.)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Cefotiam at a concentration of 1280 mg/L in a suitable solvent.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Cefotiam stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of concentrations (e.g., 64 mg/L to 0.06 mg/L).

    • Reserve wells for a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the final diluted inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubation in 5% CO₂ may be required.

  • Reading Results: The MIC is determined as the lowest concentration of Cefotiam at which there is no visible growth (i.e., the first clear well) as observed from the bottom of the plate.

Protocol 2: Pharmacokinetic (PK) Analysis of Cefotiam in Bronchoalveolar Lavage (BAL) Fluid

Objective: To quantify the concentration of Cefotiam in the lung's epithelial lining fluid (ELF) to assess its penetration into the site of infection.

Materials:

  • Bronchoscope

  • Sterile saline (0.9% NaCl)

  • Centrifuge

  • HPLC-MS/MS system

  • C18 reverse-phase column

  • Acetonitrile, formic acid, purified water (mobile phase components)

  • Cefotiam analytical standard

  • Internal standard (e.g., a stable isotope-labeled Cefotiam)

Procedure:

  • Subject Dosing: Administer a 1g intravenous dose of Cefotiam to subjects.

  • Sample Collection:

    • At predetermined time points post-dose (e.g., 1, 2, 4, and 6 hours), perform a bronchoscopy and bronchoalveolar lavage (BAL).

    • Instill a known volume of sterile saline (e.g., 4 x 50 mL aliquots) into a lung subsegment and aspirate the fluid.

    • Record the returned volume.

    • Simultaneously, collect blood samples at the same time points.

  • Sample Processing:

    • BAL Fluid: Centrifuge the collected BAL fluid to pellet cells. Transfer the supernatant to a clean tube and freeze at -80°C until analysis.

    • Plasma: Centrifuge the blood samples to separate plasma. Freeze plasma at -80°C.

  • Sample Preparation for HPLC-MS/MS:

    • Thaw samples on ice.

    • To a 100 µL aliquot of BAL fluid or plasma, add the internal standard.

    • Precipitate proteins by adding a solvent like acetonitrile or methanol.

    • Vortex and then centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto a C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for Cefotiam and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Cefotiam.

    • Quantify the Cefotiam concentration in the BAL and plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

    • Calculate the ELF concentration from the BAL concentration, correcting for dilution using a marker like urea.

    • Determine pharmacokinetic parameters (Cmax, AUC) and calculate the lung penetration ratio (AUC_ELF / AUC_plasma).

Protocol 3: Representative Clinical Trial Design

Title: A Phase III, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of Cefotiam Compared to Ceftriaxone for the Treatment of Community-Acquired Pneumonia (CAP) in Hospitalized Adults.

Objective: To demonstrate that Cefotiam is non-inferior to Ceftriaxone in achieving clinical cure in adult patients hospitalized with CAP.

Study Design:

  • Design: Randomized, double-blind, active-controlled, non-inferiority trial.

  • Population: Adult patients (≥18 years) hospitalized with a clinical and radiological diagnosis of moderate-to-severe CAP.

  • Randomization: Patients will be randomized in a 1:1 ratio to receive either Cefotiam or Ceftriaxone.

Inclusion Criteria (Abbreviated):

  • Age ≥18 years.

  • New infiltrate on chest radiograph.

  • Presence of at least two clinical signs of pneumonia (e.g., fever, cough, purulent sputum, dyspnea).

  • Hospital admission required for the treatment of CAP.

Exclusion Criteria (Abbreviated):

  • Known or suspected hypersensitivity to cephalosporins.

  • Severe renal impairment (Creatinine Clearance <30 mL/min).

  • Infection known to be caused by a Cefotiam-resistant pathogen.

  • Hospital-acquired or ventilator-associated pneumonia.

Treatment Regimens:

  • Investigational Arm: Cefotiam 2g administered intravenously every 12 hours.

  • Active Control Arm: Ceftriaxone 2g administered intravenously every 24 hours.

  • Duration: 7 to 14 days, based on clinical response.

Endpoints:

  • Primary Endpoint: Clinical response at the Test-of-Cure (TOC) visit (typically 7-14 days after the last dose of study drug). Clinical cure is defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy is required.

  • Secondary Endpoints:

    • Microbiological response (eradication, presumed eradication) in patients with a baseline pathogen.

    • Overall mortality.

    • Incidence and severity of adverse events.

    • Length of hospital stay.

Statistical Analysis:

  • The primary efficacy analysis will be conducted on the Per-Protocol (PP) and modified Intent-to-Treat (mITT) populations.

  • Non-inferiority will be assessed by calculating the 95% confidence interval for the difference in cure rates between the two treatment groups. Non-inferiority will be declared if the lower bound of the confidence interval is greater than the pre-specified non-inferiority margin (e.g., -10%).

References

Application

Application Notes and Protocols for Cefotiam Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals Introduction Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] Its mechanis...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan assembly.[1][2][3] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][2] While highly effective against susceptible bacteria, it is imperative to evaluate the potential cytotoxic effects of Cefotiam on mammalian cells to establish its safety profile for therapeutic use. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Cefotiam using common cell-based assays.

Recommended Cell Lines for Cytotoxicity Testing

The choice of cell line for cytotoxicity testing should be guided by the intended clinical application of the drug and its known pharmacokinetic profile. As cephalosporins can be associated with nephrotoxicity, kidney cell lines are particularly relevant.[4] Fibroblasts and lymphocytes are also commonly used to assess general cytotoxicity and effects on the immune system, respectively.

Cell Line TypeExamplesRationale for Use
Kidney Epithelial Cells LLC-PK1 (Porcine), HK-2 (Human)To assess potential nephrotoxicity, a known side effect of some cephalosporins.[4]
Fibroblasts L929 (Mouse), WI-38 (Human)To evaluate general cytotoxicity on connective tissue cells, which are widespread in the body.
Immune Cells Human Peripheral Blood Mononuclear Cells (PBMCs)To determine the effect on immune cells, as some antibiotics can modulate immune responses.
Hepatocytes HepG2 (Human)To investigate potential hepatotoxicity, a common consideration for drug metabolism and toxicity.

Quantitative Data Summary: Cefotiam Cytotoxicity

The following table provides a template for summarizing quantitative data from Cefotiam cytotoxicity assays. The values presented are illustrative examples and should be determined experimentally. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of a compound.

Cell LineAssayIncubation Time (hours)Cefotiam Concentration Range (µg/mL)IC50 (µg/mL)
LLC-PK1 MTT24, 48, 7210 - 1000To be determined
L929 LDH24, 4810 - 1000To be determined
PBMCs Annexin V/PI241 - 500To be determined
HepG2 MTT48, 7210 - 1000To be determined

Experimental Protocols

MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • Cefotiam hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Cefotiam Treatment: Prepare a stock solution of Cefotiam in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the Cefotiam dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the Cefotiam concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • Cefotiam hydrochloride

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, following the kit's instructions.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • Cefotiam hydrochloride

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Cefotiam for the desired time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Cell Staining: Centrifuge the cell suspension and wash the cells with cold PBS. Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Select Cell Line seed Seed Cells in Microplate start->seed treat Treat Cells with Cefotiam seed->treat prep_drug Prepare Cefotiam Dilutions incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apoptosis Apoptosis Assay incubate->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculate Calculate % Viability/ % Cytotoxicity readout->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for assessing Cefotiam cytotoxicity.

Cefotiam_Mechanism cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cw_synthesis Cell Wall Synthesis pbp->cw_synthesis Blocks final step of lysis Cell Lysis & Death cw_synthesis->lysis Inhibition leads to cefotiam Cefotiam cefotiam->pbp Binds to & Inhibits

Caption: Antibacterial mechanism of action of Cefotiam.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway drug Cytotoxic Agent (e.g., Cefotiam) mito Mitochondrial Stress drug->mito receptor Death Receptor Binding (e.g., Fas, TNFR) drug->receptor bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Executioner Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: General overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Method

Cefotiam in the Treatment of Urinary Tract Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy in treating urinary tract infections (UTIs) has been demonstrated in several studies. This document provides detailed application notes, summarizing the available quantitative data, and outlines experimental protocols for the evaluation of Cefotiam in the context of UTIs.

Mechanism of Action

Cefotiam is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through its binding to penicillin-binding proteins (PBPs), essential enzymes in this process. The inhibition of cell wall synthesis leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death. Cefotiam has demonstrated resistance to some beta-lactamases produced by Gram-negative bacteria.

Data Presentation

Clinical Efficacy of Cefotiam in Urinary Tract Infections

A clinical study involving 30 adult patients with UTIs demonstrated the effectiveness of Cefotiam. The patient population included 20 females and 10 males, with ages ranging from 23 to 76 years old.[2] The UTIs were categorized as cystitis (17 cases), pyelonephritis (9 cases), and prostatitis (4 cases).[2]

ParameterDetails
Number of Patients 30
Age Range 23 - 76 years
Sex Distribution 20 Females, 10 Males
Types of UTI 17 Cystitis, 9 Pyelonephritis, 4 Prostatitis
Dosage 1g or 2g daily, administered intramuscularly in two injections
Treatment Duration 7 to 28 days
Follow-up Period At least 4 weeks post-treatment

Table 1: Patient Demographics and Treatment Regimen in a Clinical Evaluation of Cefotiam for UTIs.[2]

The therapeutic outcomes of this study are summarized below:

Type of UTINumber of CasesCuresFailures (Relapse)Cure Rate
Cystitis 1715288.2%
Pyelonephritis 96366.7%
Prostatitis 440100%
Total 30 25 5 83.3%

Table 2: Therapeutic Efficacy of Cefotiam in Different Types of UTIs.[2]

In a comparative study with cephalothin involving 35 patients with UTIs, 19 patients received 1g of Cefotiam twice daily for 10 days.[3] In the Cefotiam group, only one patient failed to respond and experienced a delayed relapse.[3] Notably, the time to the disappearance of bacteriuria was significantly shorter in the Cefotiam group compared to the cephalothin group.[3]

In Vitro Susceptibility of Uropathogens to Cefotiam

The minimum inhibitory concentrations (MICs) of Cefotiam against various uropathogens have been determined in clinical and preclinical studies.

UropathogenNumber of IsolatesMIC Range (µg/mL)Median MIC (µg/mL)
Escherichia coli240.003 - 320.06
Proteus mirabilis30.003 - 320.06
Klebsiella spp.30.003 - 320.06
Enterobacter spp.30.003 - 320.06
Serratia spp.20.003 - 320.06
Staphylococcus coagulase--10.003 - 320.06
Providencia spp.10.003 - 320.06

Table 3: MICs of Cefotiam against Uropathogens Isolated from Patients in a Clinical Study.[2]

In a murine model of UTI caused by Proteus mirabilis IFO 3849, the MIC of Cefotiam was 1.56 µg/mL, compared to 25 µg/mL for cefazolin.

Pharmacokinetic Parameters of Cefotiam (in Healthy Volunteers)

Pharmacokinetic data is crucial for determining optimal dosing regimens. The following table summarizes the pharmacokinetic parameters of Cefotiam in healthy volunteers after intravenous administration.

DoseCmax (µg/mL)T½ (hours)
0.5 g 30 - 1700.6 - 1.1
1.0 g 30 - 1700.6 - 1.1
2.0 g 30 - 1700.6 - 1.1

Table 4: Pharmacokinetic Parameters of Cefotiam in Healthy Volunteers.[1]

Note: Cmax and T½ values were found to be dose-dependent, with higher doses resulting in more than proportional increases in Cmax and AUC.[1] Urinary excretion is rapid, with most of the drug eliminated within 4 hours of administration.[1]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Cefotiam against uropathogens using the broth microdilution method.

Materials:

  • Cefotiam powder

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial isolates of uropathogens (e.g., E. coli, K. pneumoniae, P. mirabilis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Cefotiam Stock Solution: Prepare a stock solution of Cefotiam at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer. Sterilize by filtration.

  • Preparation of Cefotiam Dilutions: Perform serial two-fold dilutions of the Cefotiam stock solution in MHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL) in the wells of the microtiter plate. Each well should contain 50 µL of the diluted antibiotic solution.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: Add 50 µL of the diluted bacterial suspension to each well containing the Cefotiam dilutions. This will bring the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and the bacterial inoculum, without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated MHB.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth of the organism as detected by the unaided eye.

G cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Cefotiam Stock Solution dilutions Serial Dilutions of Cefotiam in MHB stock->dilutions inoculate Inoculate Microtiter Plate (50µL Cefotiam + 50µL Inoculum) dilutions->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_dil Dilute Inoculum in MHB inoculum_prep->inoculum_dil inoculum_dil->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase inoculum Prepare Uropathogen Inoculum anesthetize Anesthetize Mice inoculum->anesthetize inoculate Transurethral Inoculation into Bladder anesthetize->inoculate wait Wait 24h Post-Infection inoculate->wait treat Administer Cefotiam or Vehicle (e.g., twice daily for 3-5 days) wait->treat euthanize Euthanize Mice treat->euthanize collect Collect Urine, Bladder, and Kidneys euthanize->collect homogenize Homogenize Tissues collect->homogenize plate Serial Dilution and Plating homogenize->plate count Enumerate CFUs plate->count analyze Compare Bacterial Loads count->analyze G cluster_bacteria Uropathogenic Bacteria cluster_host Host Urothelial Cell bacteria Bacteria in Urinary Tract pamps PAMPs (e.g., LPS) bacteria->pamps virulence Virulence Factors (e.g., Adhesins, Toxins) bacteria->virulence cell_wall Cell Wall Synthesis bacteria->cell_wall tlr Toll-like Receptors (TLRs) pamps->tlr Recognition urothelial_cell Urothelial Cell virulence->urothelial_cell Adherence & Invasion cell_wall->bacteria Leads to Lysis urothelial_cell->tlr nfkb NF-κB Signaling tlr->nfkb cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8) nfkb->cytokines immune_recruitment Neutrophil Recruitment cytokines->immune_recruitment clearance Bacterial Clearance immune_recruitment->clearance clearance->bacteria Phagocytosis & Killing cefotiam Cefotiam cefotiam->cell_wall Inhibition

References

Application

Application Notes and Protocols for Cefotiam Agar Disk Diffusion Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals. Introduction: The agar disk diffusion method, famously known as the Kirby-Bauer test, is a widely used and standardized technique for determining the...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The agar disk diffusion method, famously known as the Kirby-Bauer test, is a widely used and standardized technique for determining the susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing the agar disk diffusion assay to assess the susceptibility of bacteria to Cefotiam, a second-generation cephalosporin antibiotic. The protocol is based on established standards to ensure accurate and reproducible results.

Core Principles

The agar disk diffusion test is based on the principle of the diffusion of an antimicrobial agent from a paper disk through an agar medium. A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of Cefotiam (30 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to Cefotiam, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for the test organism.

Data Presentation

Table 1: Cefotiam Disk Diffusion Interpretive Criteria
Zone Diameter (mm)Interpretation
≥ 18Susceptible (S)
15 - 17Intermediate (I)
≤ 14Resistant (R)

Source: Based on historical clinical microbiology data.[1][2]

Table 2: Quality Control (QC) Parameters for Cefotiam (30 µg disk)
Quality Control StrainATCC NumberExpected Zone Diameter Range (mm)
Escherichia coli2592227 - 33
Staphylococcus aureus2592327 - 33

Source: Data derived from established quality control guidelines.[1][2][3]

Experimental Protocols

Preparation of Mueller-Hinton Agar (MHA)

Materials:

  • Mueller-Hinton agar powder

  • Distilled or deionized water

  • Autoclave

  • Sterile petri dishes (150 mm or 100 mm)

  • Level surface

Procedure:

  • Suspend the amount of MHA powder specified by the manufacturer (typically 38 g) in 1 liter of distilled water.[4][5]

  • Heat with frequent agitation and boil for one minute to ensure complete dissolution of the medium.[5][6]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.[4][5]

  • Allow the agar to cool to 45-50°C in a water bath.

  • Pour the molten agar into sterile petri dishes on a level surface to a uniform depth of 4 mm.

  • Leave the plates to solidify at room temperature with the lids slightly ajar to allow excess moisture to evaporate.[6]

  • Store the prepared plates at 2-8°C and use within seven days. The final pH of the medium should be between 7.2 and 7.4 at room temperature.[5]

Inoculum Preparation

Materials:

  • Pure, overnight bacterial culture (18-24 hours) on a non-selective medium

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Sterile loops or swabs

  • Vortex mixer

  • Spectrophotometer (optional)

Procedure:

  • Using a sterile loop, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth, homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines.[7] A properly adjusted inoculum will have a density of approximately 1-2 x 10⁸ CFU/mL.

  • Optionally, the turbidity can be verified using a spectrophotometer; the absorbance at 625 nm should be between 0.08 and 0.13.[8]

Inoculation of the Agar Plate

Materials:

  • Prepared MHA plate

  • Standardized bacterial inoculum

  • Sterile cotton swab

Procedure:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[7]

  • Rotate the swab against the side of the tube above the fluid level to remove excess liquid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]

  • Allow the surface of the agar to dry for 3-5 minutes before applying the antibiotic disks.[9]

Application of Cefotiam Disks

Materials:

  • Inoculated MHA plate

  • Cefotiam (30 µg) antibiotic disks

  • Sterile forceps or an antibiotic disk dispenser

Procedure:

  • Using sterile forceps or a disk dispenser, place a Cefotiam (30 µg) disk onto the surface of the inoculated MHA plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • If multiple antibiotics are being tested on the same plate, ensure that the disks are spaced at least 24 mm apart from center to center.[8]

  • Once applied, do not move the disks as the antibiotic begins to diffuse immediately.

Incubation

Procedure:

  • Invert the plates and place them in an incubator set to 35 ± 2°C.

  • Incubate for 16-20 hours. For certain organisms, a longer incubation period of 20-24 hours may be necessary.

Measurement and Interpretation of Results

Materials:

  • Incubated plates

  • Ruler or caliper

  • Good lighting source

Procedure:

  • After incubation, examine the plates for a zone of inhibition around the Cefotiam disk.

  • Measure the diameter of the zone of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or caliper. The measurement should be taken from the underside of the plate.

  • For non-fastidious bacteria, read the zone edge as the point of no visible growth as seen with the naked eye.[10]

  • Interpret the results as Susceptible, Intermediate, or Resistant by comparing the measured zone diameter to the interpretive criteria in Table 1.[11]

Quality Control

Procedure:

  • At regular intervals, and with each new batch of media or antibiotic disks, perform the disk diffusion test using the quality control strains listed in Table 2 (E. coli ATCC 25922 and S. aureus ATCC 25923).[3][12]

  • The resulting zone diameters for the QC strains must fall within the acceptable ranges specified in Table 2. If the QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed to identify and correct any potential errors.[3]

Visualizations

Agar_Disk_Diffusion_Workflow start Start: Pure Bacterial Culture prep_inoculum 1. Prepare Inoculum (Match 0.5 McFarland Standard) start->prep_inoculum inoculate_plate 2. Inoculate Mueller-Hinton Agar Plate (Uniform Swabbing) prep_inoculum->inoculate_plate qc Quality Control (e.g., E. coli ATCC 25922) prep_inoculum->qc Parallel QC Testing apply_disk 3. Apply Cefotiam (30 µg) Disk inoculate_plate->apply_disk incubate 4. Incubate at 35°C (16-20 hours) apply_disk->incubate measure_zone 5. Measure Zone of Inhibition (Diameter in mm) incubate->measure_zone interpret 6. Interpret Results (Compare to Breakpoints) measure_zone->interpret report Report as Susceptible, Intermediate, or Resistant interpret->report qc->measure_zone

Caption: Workflow for Cefotiam Agar Disk Diffusion Assay.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Cefotiam Resistance in Enterobacter Species

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Cefotiam resistance in Enterobacte...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Cefotiam resistance in Enterobacter species.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Cefotiam resistance in Enterobacter species?

Enterobacter species primarily exhibit resistance to Cefotiam and other β-lactam antibiotics through enzymatic degradation of the antibiotic. The main mechanisms include:

  • Production of β-lactamases:

    • AmpC β-lactamases: These are chromosomally encoded (though can also be plasmid-mediated) and can be inducible.[1][2][3][4][5] Overproduction of AmpC enzymes is a common cause of resistance to third-generation cephalosporins like Cefotiam.[5]

    • Extended-Spectrum β-Lactamases (ESBLs): These enzymes are often plasmid-encoded and can hydrolyze a wide variety of β-lactam antibiotics, including Cefotiam.[1][6][7][8] Common ESBL genes include blaCTX-M, blaSHV, and blaTEM.[2]

  • Efflux Pumps: Overexpression of efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can actively transport Cefotiam out of the bacterial cell, reducing its intracellular concentration.[9][10][11][12]

  • Porin Loss: Reduced expression or mutations in outer membrane proteins (porins) can decrease the permeability of the bacterial cell wall to Cefotiam, hindering its access to the target penicillin-binding proteins (PBPs).[3]

Q2: My Enterobacter isolates are showing resistance to Cefotiam. What are the initial steps to investigate this?

The initial investigation should involve both phenotypic and genotypic characterization of your isolates.

  • Confirm Resistance: Perform antimicrobial susceptibility testing (AST) using standardized methods like broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC) for Cefotiam and other relevant antibiotics.[13][14]

  • Phenotypic Detection of Resistance Mechanisms:

    • ESBL Production: Use synergy tests, such as the double-disk synergy test with clavulanic acid, to screen for ESBL production.[15]

    • AmpC Derepression: Cefoxitin resistance can be an indicator of AmpC hyperproduction.

  • Genotypic Detection of Resistance Genes:

    • PCR: Use polymerase chain reaction (PCR) to screen for the presence of common β-lactamase genes (blaCTX-M, blaSHV, blaTEM, and plasmid-mediated ampC).[16][17]

    • Whole-Genome Sequencing (WGS): For a comprehensive analysis, WGS can identify all known resistance genes, as well as mutations in regulatory genes, porin genes, and genes encoding efflux pump components.[3]

Q3: Are there alternative β-lactam antibiotics that might still be effective against Cefotiam-resistant Enterobacter?

Yes, certain β-lactam antibiotics may retain activity against Cefotiam-resistant strains, depending on the underlying resistance mechanism.

  • Cefepime: This fourth-generation cephalosporin is generally more stable against hydrolysis by AmpC β-lactamases compared to third-generation cephalosporins.[2] It is often a preferred agent for treating infections caused by AmpC-producing Enterobacterales.[2]

  • Carbapenems (e.g., Imipenem, Meropenem): These are typically effective against ESBL and AmpC-producing Enterobacter species.[2] However, the emergence of carbapenem-resistant Enterobacterales (CRE) is a growing concern.[3][5]

  • β-lactam/β-lactamase Inhibitor Combinations: Newer combinations like ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam have activity against many ESBL and some carbapenemase-producing Enterobacterales.[18][19]

Q4: What non-β-lactam options can be explored to overcome Cefotiam resistance?

Several non-β-lactam antibiotics and combination therapies can be effective:

  • Aminoglycosides (e.g., Gentamicin, Amikacin): These are often used in combination with β-lactams to provide synergistic activity.[20]

  • Fluoroquinolones (e.g., Ciprofloxacin): Susceptibility can be variable, so testing is essential.

  • Tigecycline: This glycylcycline antibiotic has broad-spectrum activity but may have limitations for certain infection types.

  • Novel Therapies: Research is ongoing into novel strategies such as bacteriophage therapy, antimicrobial peptides, and efflux pump inhibitors.[21][22][23][24]

Troubleshooting Guides

Problem 1: Inconsistent MIC results for Cefotiam.

  • Possible Cause 1: Inoculum effect.

    • Troubleshooting: Ensure the inoculum is standardized according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines. A higher inoculum can lead to falsely elevated MICs, especially with β-lactamase-producing organisms.

  • Possible Cause 2: Inducible AmpC expression.

    • Troubleshooting: Enterobacter species can have inducible AmpC β-lactamases. Exposure to certain β-lactams (inducers) during testing can lead to increased enzyme production and higher MICs. Consider using a potent AmpC inducer like cefoxitin in parallel to assess for inducible resistance.

  • Possible Cause 3: Heteroresistance.

    • Troubleshooting: The bacterial population may contain a subpopulation of resistant cells. Visually inspect your MIC plates or tubes for trailing endpoints or skip wells, which can indicate heteroresistance. Consider performing population analysis profiles to quantify the resistant subpopulation.

Problem 2: Synergy tests for ESBLs are negative, but the isolate is resistant to Cefotiam.

  • Possible Cause 1: AmpC hyperproduction.

    • Troubleshooting: High-level expression of AmpC can mask the synergistic effect in ESBL tests and confer resistance to third-generation cephalosporins. Perform a phenotypic test for AmpC production (e.g., using a boronic acid-based inhibitor) or use molecular methods to detect ampC genes and check for mutations in the promoter/attenuator regions that lead to derepression.

  • Possible Cause 2: Presence of other β-lactamases not inhibited by clavulanic acid.

    • Troubleshooting: Some ESBL variants or other β-lactamases may not be effectively inhibited by clavulanic acid. Consider using a broader range of β-lactamase inhibitors in your synergy tests if available, or proceed with molecular characterization.

  • Possible Cause 3: Efflux pump overexpression or porin loss.

    • Troubleshooting: If enzymatic degradation is ruled out, investigate other mechanisms. Perform efflux pump inhibitor assays using a known inhibitor like CCCP (carbonyl cyanide m-chlorophenylhydrazone) or PAβN (phenylalanine-arginine β-naphthylamide) to see if Cefotiam susceptibility is restored. Gene expression analysis (qRT-PCR) of major efflux pump genes (acrA, acrB) and porin genes (ompF, ompC) can also provide valuable insights.

Data Presentation

Table 1: In Vitro Activity of Cefotiam and Comparator Agents Against Enterobacter spp.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Cefotiam16>12845%
Cefepime21685%
Meropenem0.1250.598%
Ciprofloxacin0.53260%
Gentamicin1875%
Cefotiam + Amikacin--76% synergistic

Note: Data is hypothetical and for illustrative purposes. Actual values will vary based on the specific isolates and testing conditions.[20]

Table 2: Common β-Lactamase Genes in Cefotiam-Resistant Enterobacter spp.

Gene FamilySpecific GenesPrevalence
AmpCChromosomal (derepressed)High
Plasmid-mediated (e.g., DHA, CIT)Variable
ESBLblaCTX-MHigh
blaTEMModerate
blaSHVModerate

Experimental Protocols

Protocol 1: Broth Microdilution for Cefotiam MIC Determination

  • Prepare Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, Cefotiam antibiotic powder, Enterobacter isolate, control strain (e.g., E. coli ATCC 25922).

  • Antibiotic Preparation: Prepare a stock solution of Cefotiam and perform serial two-fold dilutions in CAMHB in the microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation: Culture the Enterobacter isolate on a non-selective agar plate overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth of the organism.

Protocol 2: PCR for Detection of blaCTX-M Genes

  • DNA Extraction: Extract genomic DNA from the Enterobacter isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the blaCTX-M gene family.

  • PCR Amplification:

    • Add the extracted DNA to the PCR master mix.

    • Perform PCR using a thermal cycler with the following general conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize for specific primers).

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 5 minutes.

  • Gel Electrophoresis: Run the PCR product on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaCTX-M gene. Include positive and negative controls in each run.

Mandatory Visualizations

cluster_0 Bacterial Cell Cefotiam_out Cefotiam (Extracellular) Porin Porin Channel Cefotiam_out->Porin Entry Cefotiam_in Cefotiam (Periplasm) Porin->Cefotiam_in PBP Penicillin-Binding Protein (PBP) Cefotiam_in->PBP Binding BetaLactamase β-Lactamase (AmpC, ESBL) Cefotiam_in->BetaLactamase Hydrolysis Efflux Efflux Pump (e.g., AcrAB-TolC) Cefotiam_in->Efflux Extrusion Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibition Hydrolyzed Inactive Cefotiam BetaLactamase->Hydrolyzed Efflux->Cefotiam_out

Caption: Mechanisms of Cefotiam action and resistance in Enterobacter species.

start Cefotiam-Resistant Enterobacter Isolate ast Antimicrobial Susceptibility Testing (AST) start->ast pheno Phenotypic Tests (e.g., Synergy Tests) ast->pheno geno Genotypic Tests (PCR, WGS) ast->geno esbl ESBL Positive? pheno->esbl geno->esbl ampc AmpC Derepression? esbl->ampc No strategy_esbl Strategy: β-lactam/β-lactamase inhibitor combinations esbl->strategy_esbl Yes other Other Mechanisms? (Efflux, Porin Loss) ampc->other No strategy_ampc Strategy: Cefepime or Carbapenems ampc->strategy_ampc Yes strategy_other Strategy: Combination therapy, Efflux pump inhibitors other->strategy_other Yes

Caption: Decision workflow for investigating Cefotiam resistance.

cluster_combination Combination Therapy cluster_resistance Resistance Mechanism cefotiam Cefotiam beta_lactamase β-Lactamase cefotiam->beta_lactamase Inactivated by efflux_pump Efflux Pump cefotiam->efflux_pump Removed by aminoglycoside Aminoglycoside aminoglycoside->beta_lactamase Synergistic Effect (Different Target) bli β-Lactamase Inhibitor bli->beta_lactamase Inhibits epi Efflux Pump Inhibitor epi->efflux_pump Inhibits

Caption: Logical relationships in combination therapies to overcome resistance.

References

Optimization

Cefotiam degradation under different pH and temperature conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of Cefotiam under diff...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of Cefotiam under different pH and temperature conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental study of Cefotiam stability.

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly rapid degradation of Cefotiam - Incorrect pH of the buffer: The stability of Cefotiam is highly pH-dependent. Extreme acidic or alkaline conditions significantly accelerate degradation. - High storage temperature: Elevated temperatures increase the rate of hydrolytic degradation. - Presence of catalytic agents: Certain buffer species (e.g., phosphate, carbonate) can catalyze the degradation process.- Verify the pH of all solutions using a calibrated pH meter before and during the experiment. - Store Cefotiam solutions at recommended low temperatures (e.g., 2-8°C or frozen) and protect from light. - If buffer catalysis is suspected, consider using alternative buffer systems (e.g., citrate, acetate) and evaluate their effect on stability.
Inconsistent or non-reproducible HPLC results - Inadequate mobile phase preparation: Incorrect pH, composition, or insufficient degassing of the mobile phase can lead to peak shifting and poor resolution. - Column degradation: Harsh pH conditions or incompatible solvents can damage the stationary phase of the HPLC column. - Sample instability in the autosampler: Cefotiam may degrade in the autosampler if not maintained at a low temperature.- Ensure accurate preparation and thorough degassing of the mobile phase. - Use a column with a suitable pH range and flush it properly after each analytical run. - Set the autosampler temperature to a low setting (e.g., 4°C) to minimize degradation during the analysis sequence.
Appearance of unknown peaks in the chromatogram - Formation of degradation products: Cefotiam can degrade into various products, including isomers, which will appear as new peaks.[1][2] - Contamination: Impurities in solvents, reagents, or from the sample matrix can introduce extraneous peaks.- Conduct forced degradation studies (acidic, alkaline, oxidative, thermal) to identify potential degradation products.[2] Use a mass spectrometer (LC-MS) for structural elucidation of unknown peaks.[1][3] - Run blank injections of solvents and matrix to identify and eliminate sources of contamination.
Difficulty in separating Cefotiam from its isomers - Suboptimal chromatographic conditions: The mobile phase composition, gradient, and column chemistry may not be adequate for resolving closely related isomers.- Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic modifier ratio, buffer concentration, pH). - Experiment with different stationary phases (e.g., C18, phenyl-hexyl) or particle sizes to improve resolution. - A gradient elution program may be necessary to achieve separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Cefotiam stability?

While specific quantitative data for Cefotiam is limited in the provided search results, cephalosporins generally exhibit maximum stability in the pH range of 3 to 7.[4][5][6] For instance, cefotaxime is most stable in the pH 4.5-6.5 region.[5] It is recommended to perform preliminary stability studies to determine the optimal pH for your specific Cefotiam formulation and experimental conditions.

Q2: How does temperature affect the degradation rate of Cefotiam?

The degradation of Cefotiam, like other cephalosporins, is accelerated at higher temperatures.[1][7] Studies on a Cefotiam impurity, the Δ3(4) isomer, showed a significant increase in its content when subjected to high temperatures (60°C and 80°C), indicating thermal degradation of the parent compound.[1] It is crucial to control the temperature during preparation, storage, and analysis of Cefotiam solutions.

Q3: What are the common degradation products of Cefotiam?

Under stress conditions, Cefotiam can degrade into several products. One identified degradation product is its Δ3(4) isomer.[1][2][3][8] In general, cephalosporin degradation can involve the cleavage of the β-lactam ring and modifications of the side chains.[4]

Q4: Can the buffer system influence the degradation of Cefotiam?

Yes, buffer components can catalyze the degradation of cephalosporins.[4] For example, phosphate and carbonate buffers have been shown to increase the degradation rates of cefotaxime.[4] When studying the intrinsic stability of Cefotiam, it is advisable to use buffers that are known to have minimal catalytic effects, such as acetate or citrate, or to conduct studies in unbuffered solutions if the pH can be maintained.

Q5: What analytical techniques are suitable for studying Cefotiam degradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying Cefotiam and its degradation products.[1][4][7] A stability-indicating HPLC method should be developed and validated to ensure that Cefotiam can be accurately measured in the presence of its degradants.[9] For the identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[1][3]

Data Presentation

As specific degradation kinetic data for Cefotiam is not available in the search results, the following tables present analogous data for other cephalosporins to illustrate the expected trends in degradation under varying pH and temperature conditions.

Table 1: Representative Degradation Rate Constants (k) of Ceftiofur at 60°C at Different pH Values [7]

pHDegradation Rate Constant (day⁻¹)
1.00.79 ± 0.21
3.00.61 ± 0.03
5.00.44 ± 0.05
7.41.27 ± 0.04
Distilled Water (~6.8)0.39 ± 0.01

Note: Degradation of Ceftiofur was rapid at pH 10, with no detectable levels after 10 minutes of incubation at both 25°C and 60°C.[7]

Table 2: Representative Degradation Rate Constants (k) of Ceftiofur at pH 7.4 at Different Temperatures [7]

Temperature (°C)Degradation Rate Constant (day⁻¹)
00.06 ± 0.01
80.06 ± 0.01
250.65 ± 0.17
371.27 ± 0.05

Experimental Protocols

Protocol 1: Forced Degradation Study of Cefotiam Hydrochloride[2]

This protocol is used to generate potential degradation products of Cefotiam under stress conditions.

  • Acidic Degradation: Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 0.1 M HCl. Maintain the solution at room temperature for 3 hours. Neutralize the solution before analysis.

  • Alkaline Degradation: Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 0.1 M NaOH. Maintain the solution at room temperature for 3 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 10% H₂O₂. Store the solution at room temperature for 20 minutes.

  • Thermal Degradation: Place a solid sample of Cefotiam hydrochloride in an oven at 60°C for 5 days or at 80°C for 12 hours. Allow the sample to cool to room temperature before dissolving for analysis.[1]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to observe the degradation of Cefotiam and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for Cefotiam[1]

This method can be used to separate Cefotiam from its impurities and degradation products.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Kromasil reversed-phase C18 (4.6 x 250 mm, 5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: A mixture of 0.05 mol/L monopotassium phosphate and 0.05 mol/L disodium phosphate (4:1, v/v), with the pH adjusted to 6.0 using phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 97 3
    20 90 10
    50 75 25
    51 97 3

    | 55 | 97 | 3 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Visualizations

Cefotiam_Degradation_Workflow Experimental Workflow for Cefotiam Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Cefotiam Stock Solution acid Acidic Degradation (e.g., 0.1 M HCl) prep->acid alkali Alkaline Degradation (e.g., 0.1 M NaOH) prep->alkali temp Thermal Degradation (e.g., 40°C, 60°C, 80°C) prep->temp buffer Prepare Buffers at Different pH Values buffer->acid buffer->alkali buffer->temp hplc HPLC Analysis acid->hplc alkali->hplc temp->hplc lcms LC-MS for Identification hplc->lcms kinetics Determine Degradation Kinetics (Rate Constants, Half-life) hplc->kinetics products Identify Degradation Products lcms->products

Caption: Experimental workflow for studying Cefotiam degradation.

Logical_Relationship Factors Influencing Cefotiam Degradation Cefotiam Cefotiam Stability Degradation Degradation Rate pH pH pH->Degradation Temp Temperature Temp->Degradation Buffer Buffer Catalysis Buffer->Degradation Products Formation of Degradation Products Degradation->Products

Caption: Key factors influencing the degradation of Cefotiam.

References

Troubleshooting

Minimizing Cefotiam protein binding in serum-containing media

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cefotiam protein bindi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cefotiam protein binding in serum-containing media during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My in vitro experiment with Cefotiam in serum-containing medium shows lower than expected efficacy. Could protein binding be the cause?

A1: Yes, it is highly likely that protein binding is affecting your results. Cefotiam has a protein binding of approximately 40% in human serum.[1] This means that a significant portion of the drug is bound to serum proteins, primarily albumin, and is not available to exert its antibacterial effect.[2] The pharmacologically active form of an antibiotic is the unbound, or free, fraction.[2][3] Therefore, if your experimental design does not account for this binding, the actual concentration of active Cefotiam at the target site could be considerably lower than the total concentration you added.

Q2: How can I minimize the impact of Cefotiam protein binding in my experiments?

A2: To minimize the impact of protein binding, consider the following strategies:

  • Reduce Serum Concentration: If your experimental cell line can tolerate it, reducing the concentration of fetal bovine serum (FBS) or other serum components in your culture medium is a direct way to decrease the amount of protein available for binding.[4]

  • Use a Serum Alternative: Investigate the use of serum-free or protein-free media.[5][6][7][8][9] There are several commercially available serum alternatives and engineered serums that may be suitable for your cell culture system.[10][11][12][13]

  • Increase Cefotiam Concentration: You can increase the total concentration of Cefotiam in your experiment to compensate for the portion that will be bound to serum proteins. To do this accurately, you should first determine the extent of protein binding under your specific experimental conditions.

  • Pre-saturate Binding Sites: In some experimental setups, pre-incubating the serum-containing medium with a high concentration of a non-interfering, highly protein-bound compound could theoretically saturate some of the protein binding sites, leaving more free Cefotiam. However, this approach is complex and requires careful validation to ensure the pre-saturating agent does not interfere with your assay.

Q3: How do I determine the actual free concentration of Cefotiam in my serum-containing medium?

A3: The most common methods to determine the free fraction of a drug in a protein-containing solution are equilibrium dialysis and ultrafiltration.[14][15][16][17][18][19] These techniques allow you to separate the unbound drug from the protein-bound drug, after which the concentration of the free drug can be measured using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Q4: Are there any factors in my experimental setup that could unexpectedly alter Cefotiam's protein binding?

A4: Yes, several factors can influence the extent of drug-protein binding:[7]

  • pH of the Medium: Changes in the pH of your culture medium can alter the ionization state of both the drug and the proteins, which can affect their binding affinity.

  • Temperature: While most cell culture experiments are conducted at a constant temperature (e.g., 37°C), deviations can influence binding kinetics.

  • Presence of Other Drugs or Compounds: If your experiment involves other compounds that also bind to serum proteins, they may compete with Cefotiam for binding sites, potentially increasing the free fraction of Cefotiam.[7]

  • Non-Specific Binding to Labware: Cefotiam, like many compounds, can non-specifically bind to the surfaces of plastic labware (e.g., tubes, plates).[20][21][22][23][24][25] This can reduce the effective concentration of the drug in your medium. Using low-binding plastics or pre-treating surfaces can help mitigate this issue.

Quantitative Data on Cefotiam Protein Binding

Serum Concentration in MediumExpected Cefotiam Protein Binding (%)Unbound (Free) Cefotiam Fraction (%)
100% (Human Serum)~40%~60%
50%~25-35%~65-75%
10%~5-15%~85-95%
5%<10%>90%
1%<2%>98%

Note: These are estimated values to illustrate the trend. The actual binding percentage should be determined experimentally for your specific conditions.

Experimental Protocols

Protocol 1: Determination of Cefotiam Protein Binding using Equilibrium Dialysis

This protocol outlines the general steps for determining the protein binding of Cefotiam in serum-containing media using equilibrium dialysis.

Materials:

  • Equilibrium dialysis apparatus (e.g., multi-well dialysis plates with a semi-permeable membrane, typically with a molecular weight cutoff of 5-10 kDa)

  • Cefotiam stock solution of known concentration

  • Serum-containing medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical method for Cefotiam quantification (e.g., HPLC-UV)

  • Incubator with temperature control (37°C) and orbital shaker

Procedure:

  • Prepare Dialysis Units: Assemble the dialysis units according to the manufacturer's instructions. Ensure the semi-permeable membrane is properly installed between the two chambers of each well.

  • Prepare Samples:

    • In the "sample" chamber of each unit, add a known volume of your serum-containing medium spiked with Cefotiam at the desired concentration.

    • In the "buffer" chamber of each unit, add an equal volume of PBS.

  • Equilibration: Seal the dialysis units and place them in an incubator at 37°C on an orbital shaker set to a gentle agitation speed. Allow the system to equilibrate for a sufficient time (typically 4-24 hours, this may need to be optimized). During this time, the free, unbound Cefotiam will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.

  • Sample Collection: After equilibration, carefully collect samples from both the "sample" chamber and the "buffer" chamber.

  • Quantification: Analyze the concentration of Cefotiam in the samples from both chambers using a validated analytical method such as HPLC. The concentration in the buffer chamber represents the free (unbound) Cefotiam concentration.

  • Calculation:

    • Free Concentration (Cf): Concentration of Cefotiam in the buffer chamber.

    • Total Concentration (Ct): Concentration of Cefotiam in the sample chamber after equilibration.

    • Bound Concentration (Cb): Cb = Ct - Cf

    • Percentage Bound (%B): %B = (Cb / Ct) * 100

Visualizations

G Troubleshooting Workflow for Unexpected Cefotiam Efficacy cluster_solutions Mitigation Strategies cluster_factors Confounding Factors start Low Cefotiam Efficacy Observed in Serum-Containing Medium q1 Is Protein Binding a Potential Cause? start->q1 a1_yes Yes, Cefotiam binds to serum proteins (~40%). This reduces the free, active drug concentration. q1->a1_yes Yes q2 How to Mitigate This Effect? a1_yes->q2 opt1 Reduce Serum Concentration q2->opt1 opt2 Use Serum-Free Media/Alternatives q2->opt2 opt3 Increase Total Cefotiam Concentration q2->opt3 opt4 Quantify Free Drug Concentration q2->opt4 q3 Are there other confounding factors? opt1->q3 opt2->q3 opt3->q3 opt4->q3 factor1 pH of Medium q3->factor1 factor2 Temperature q3->factor2 factor3 Competing Drugs q3->factor3 factor4 Non-Specific Binding to Labware q3->factor4 end_node Re-design Experiment and Re-evaluate Efficacy factor1->end_node factor2->end_node factor3->end_node factor4->end_node G Experimental Workflow: Equilibrium Dialysis cluster_chambers Load Chambers cluster_collection Sample Collection cluster_calculation Calculate Binding Percentage prep_dialysis Prepare Dialysis Unit with Semi-permeable Membrane load_sample Add Cefotiam-spiked Serum Medium to Sample Chamber prep_dialysis->load_sample load_buffer Add Equal Volume of PBS to Buffer Chamber prep_dialysis->load_buffer equilibrate Incubate at 37°C with Agitation (4-24 hours) for Equilibration load_sample->equilibrate load_buffer->equilibrate collect_sample Collect Aliquot from Sample Chamber equilibrate->collect_sample collect_buffer Collect Aliquot from Buffer Chamber equilibrate->collect_buffer analyze Quantify Cefotiam Concentration in Both Samples (e.g., HPLC) collect_sample->analyze collect_buffer->analyze calc_free [Cefotiam] in Buffer = Free Drug (Cf) analyze->calc_free calc_total [Cefotiam] in Sample = Total Drug (Ct) analyze->calc_total calc_bound % Bound = ((Ct - Cf) / Ct) * 100 calc_free->calc_bound calc_total->calc_bound G Cefotiam's Interaction with Serum Proteins cluster_equilibrium Reversible Binding Equilibrium cefotiam_total Total Cefotiam in Medium cefotiam_free Free (Unbound) Cefotiam cefotiam_total->cefotiam_free serum_protein Serum Protein (e.g., Albumin) cefotiam_bound Protein-Bound Cefotiam cefotiam_free->cefotiam_bound bacterial_cell Bacterial Cell cefotiam_free->bacterial_cell Exerts Antibacterial Effect cefotiam_bound->serum_protein cefotiam_bound->bacterial_cell Inactive

References

Optimization

HPLC Technical Support Center: Cefotiam Impurity Analysis

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Cefotiam and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to he...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Cefotiam and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape Problems

Question: Why am I observing peak fronting for my Cefotiam analyte peak?

Answer:

Peak fronting, where the front of the peak is broader than the back, can significantly impact the accuracy of quantification.[1] This issue often points to a few common causes:

  • Sample Overload : Injecting too much sample, either in volume or concentration, can exceed the column's maximum loading capacity, leading to peak distortion.[1][2] Try diluting your sample by a factor of 10 and reinjecting to see if the peak shape improves.[3]

  • Incompatible Injection Solvent : If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[1][2][3] Whenever possible, dissolve your sample in the mobile phase.[4][5]

  • Column Degradation : A collapsed column bed or a void at the column inlet can disrupt the sample band as it enters the column, leading to poor peak shape.[1][2]

  • Co-elution : An impurity or another compound eluting very close to the beginning of the main peak can give the appearance of fronting.[3]

Troubleshooting Steps:

  • Reduce the injection volume or dilute the sample concentration.[2]

  • Ensure the sample solvent is compatible with, or identical to, the mobile phase.

  • Inspect the column for signs of damage or voids. If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[6]

  • If the issue persists, replace the column with a new one to rule out column degradation.[1]

Question: What causes peak tailing in my Cefotiam impurity analysis, and how can I fix it?

Answer:

Peak tailing, where the back of the peak is elongated, is a common issue that can compromise resolution and integration accuracy. The primary cause is often secondary interactions between the analyte and the stationary phase.[6]

  • Silanol Interactions : For basic compounds like Cefotiam, strong interactions can occur with ionized silanol groups on the surface of the silica-based stationary phase.[6][7] This secondary retention mechanism causes some analyte molecules to lag, resulting in a tail.

  • Column Overload : Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing peaks.[8]

  • Column Contamination or Damage : Accumulation of contaminants at the column inlet frit or the formation of a void can cause peak tailing.[6][8] A partially blocked frit can also be a cause.[8]

  • Mobile Phase pH : If the mobile phase pH is not optimal, it can lead to secondary interactions. Using a buffer can help maintain a stable pH and mask residual silanol groups.[8]

Troubleshooting Steps:

  • Adjust Mobile Phase pH : Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing their interaction with basic analytes. Ensure your column is stable at low pH, such as an Agilent ZORBAX StableBond column.[6]

  • Add a Buffer : Incorporating a buffer (e.g., phosphate or acetate) into the mobile phase can help control the pH and improve peak shape.[7][8]

  • Use an End-Capped Column : Employ a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.[8]

  • Reduce Sample Concentration : Dilute the sample to check if column overload is the issue.[8]

  • Clean or Replace Column : If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]

Category 2: Baseline and Extraneous Peaks

Question: I see "ghost peaks" in my chromatogram, especially during blank gradient runs. What are they and how do I get rid of them?

Answer:

Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample.[9] They are a significant problem in trace impurity analysis as they can be mistaken for actual impurities.[10][11] Common sources include:

  • Mobile Phase Contamination : Impurities in solvents, buffers, or water can accumulate on the column at the beginning of a gradient and then elute as the organic solvent concentration increases.[11][12][13] Microbial growth in un-flushed buffer-containing mobile phases can also generate ghost peaks.[12]

  • System Contamination : Contaminants can leach from tubing, seals, or filters within the HPLC system.[11] Carryover from a previous high-concentration sample in the autosampler needle or injection valve is another frequent cause.[10][12]

  • Sample Solvent : Dissolved oxygen in the sample solvent can sometimes produce a peak, especially with UV detection.[10]

Troubleshooting Protocol:

  • Identify the Source :

    • Inject a blank (mobile phase) to see if the peak is still present. If it is, the source is likely the system or the mobile phase, not carryover.[10]

    • Replace mobile phase components one by one with freshly prepared, high-purity solvents to isolate the contaminated component.[13]

  • System Cleaning :

    • Thoroughly flush the entire system, including the pump, injector, and tubing, with a strong solvent like isopropanol, followed by water.[14]

    • If carryover is suspected, implement a robust needle wash protocol in your autosampler method.

  • Preventative Measures :

    • Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[13]

    • Filter all mobile phases and samples.[15]

    • Install a "ghost peak trap column" between the gradient mixer and the injector to remove mobile phase contaminants before they reach the analytical column.[11]

Question: My HPLC baseline is noisy or drifting. What are the potential causes and solutions?

Answer:

An unstable baseline, characterized by noise (short-term fluctuations) or drift (long-term gradual change), can interfere with the detection and quantification of low-level impurities.[15]

Common Causes & Solutions:

  • Air Bubbles : Air trapped in the pump, detector, or tubing is a common cause of baseline noise and pressure fluctuations.[14][16]

    • Solution : Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication.[13][16] Purge the pump to remove any trapped air.[17]

  • Pump Issues : Worn pump seals or malfunctioning check valves can cause inconsistent flow rates, leading to rhythmic baseline noise.[15][18]

    • Solution : Perform regular pump maintenance, including replacing seals and cleaning or replacing check valves.[15][19]

  • Inadequate Mixing : Insufficient mixing of mobile phase components in a gradient run can cause baseline fluctuations.[14]

    • Solution : Ensure the HPLC mixer is functioning correctly and is of an adequate volume for the flow rate.[20] Adding a static mixer can help.[16]

  • Detector Issues : A deteriorating UV lamp or a contaminated flow cell can be a source of noise and drift.[14][15][21]

    • Solution : Check the lamp's energy output and replace it if necessary.[21] Flush the flow cell with a suitable solvent like isopropanol to remove contaminants.[21]

  • Temperature Fluctuations : Variations in ambient temperature can affect the detector and column, causing the baseline to drift.[15][21]

    • Solution : Use a column oven to maintain a stable temperature and ensure the lab environment is temperature-controlled.[15]

Category 3: System Pressure Issues

Question: My HPLC system pressure is fluctuating unexpectedly. How can I diagnose and resolve this?

Answer:

System pressure fluctuations are often a sign of a problem with the pump or the presence of air in the system.[17] Stable pressure is critical for consistent retention times and reliable results.

Common Causes & Solutions:

  • Air in the Pump : This is the most common cause of rapid, cyclical pressure fluctuations.[17][18]

    • Solution : Degas the mobile phase and purge the pump thoroughly.[17][20] Ensure solvent inlet frits in the mobile phase reservoirs are not blocked.[19]

  • Faulty Check Valves : A dirty or failing check valve can cause pressure to bounce around, often in sync with the pump piston stroke.[17]

    • Solution : Remove and sonicate the check valves in isopropanol or methanol. If the problem persists, replace them.[19][20]

  • Pump Seal Leaks : Worn or degraded pump seals can lead to leaks and pressure instability.[19] A buildup of buffer salts around pump fittings is a clear sign of a leak.[5]

    • Solution : Replace the pump seals as part of regular preventative maintenance.[19][20]

  • Mobile Phase Mixing : In gradient or isocratic mixing, viscosity changes between solvents can cause normal pressure cycling. However, large fluctuations may indicate a problem with the proportioning valve.[20]

    • Solution : Ensure the mixer is adequately sized for the flow rate and mobile phase composition.[20]

Experimental Protocols & Data

Typical HPLC Method for Cefotiam Impurity Analysis

This protocol is a general guideline based on published methods.[22][23][24] Method parameters should be optimized for your specific instrument and application.

Experimental Protocol:

  • Column : Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]

  • Mobile Phase :

    • Mobile Phase A: Prepare a phosphate or acetate buffer solution (e.g., 0.05 M) and adjust the pH as required by the specific method (often around pH 7.0).[23]

    • Mobile Phase B: Acetonitrile or Methanol.[22]

  • Gradient Elution : A gradient is typically used to separate Cefotiam from its various impurities. An example program might start with a low percentage of organic phase, which is then increased to elute more strongly retained impurities.[22][24]

  • Flow Rate : Set the flow rate to 1.0 mL/min.[22]

  • Column Temperature : Maintain the column at a constant temperature, for example, 40°C.[22]

  • Detection : Use a UV detector at a wavelength of 254 nm.[22]

  • Injection Volume : Inject 20 µL of the sample.[22]

  • Sample Preparation : Dissolve the Cefotiam sample in Mobile Phase A or a suitable diluent to a final concentration of approximately 2 mg/mL.[22]

ParameterTypical Value
Column Reversed-Phase C18 (250 x 4.6 mm, 5 µm)[22]
Mobile Phase A 0.05 M Phosphate Buffer (pH ~7.0)[23]
Mobile Phase B Acetonitrile[22]
Flow Rate 1.0 mL/min[22]
Temperature 40°C[22]
Detection Wavelength 254 nm[22]
Injection Volume 20 µL[22]
Table 1: Summary of typical HPLC method parameters for Cefotiam impurity analysis.
Forced Degradation Protocol

Forced degradation studies are essential for identifying potential degradation products.[22]

  • Acidic Degradation : Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 0.1 M HCl and keep at room temperature for 3 hours. Neutralize the sample before injection.[22]

  • Alkaline Degradation : Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 0.1 M NaOH and keep at room temperature for 3 hours. Neutralize the sample before injection.[22]

  • Oxidative Degradation : Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 10% H₂O₂ and store at room temperature for 20 minutes.[22]

  • Thermal Degradation : Heat the solid Cefotiam sample in an oven at 60°C for 5 days.[22][25] Dissolve in mobile phase before injection.

ParameterSystem Suitability Requirement
Tailing Factor (Asymmetry) T ≤ 1.5
Theoretical Plates (N) N > 2000
Resolution (Rs) Rs > 2.0 (between Cefotiam and closest impurity)
Repeatability (%RSD) < 2.0% for peak area (n=6)
Table 2: Typical system suitability parameters for a validated HPLC method.

Visualizations

Logical Troubleshooting Workflow

G Start Unexpected Peak in Chromatogram IsItInBlank Is peak present in blank injection? Start->IsItInBlank GhostPeak Likely Ghost Peak IsItInBlank->GhostPeak Yes Carryover Potential Carryover or New Impurity IsItInBlank->Carryover No SourceMobilePhase Check Mobile Phase: - Use fresh, HPLC-grade solvents - Check for contamination GhostPeak->SourceMobilePhase SourceSystem Check System: - Flush system thoroughly - Check for leaks/wear GhostPeak->SourceSystem SourceCarryover Improve Needle Wash: - Use strong/weak wash solvents - Increase wash volume Carryover->SourceCarryover SourceDegradation Investigate Degradation: - Is sample old? - Check sample prep conditions Carryover->SourceDegradation

Caption: Troubleshooting workflow for identifying the source of an unexpected peak.

Cefotiam Degradation Pathway

Cefotiam, like other cephalosporins, can degrade, leading to the formation of impurities. A known degradation pathway involves the isomerization of the double bond in the dihydrothiazine ring.[22][25][26] Hydrolysis of the β-lactam ring is another common degradation route for cephalosporins.[27]

G Cefotiam Cefotiam (Active Δ2-isomer) Isomer Δ3-Isomer Impurity Cefotiam->Isomer Isomerization Hydrolysis β-Lactam Ring Hydrolysis Products Cefotiam->Hydrolysis Hydrolysis Stress Stress Conditions (Heat, Acid, Base) Stress->Cefotiam causes degradation

Caption: Simplified degradation pathways for Cefotiam leading to impurity formation.

References

Troubleshooting

Technical Support Center: Cefotiam Sample Preparation and Stability

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cefotiam during experimental sample preparation. Frequently Asked Question...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cefotiam during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Cefotiam degradation in solution?

A1: Cefotiam, a cephalosporin antibiotic, is susceptible to degradation through several mechanisms, primarily hydrolysis of the β-lactam ring.[1][2][3] Key factors that accelerate its degradation include:

  • pH: Cefotiam is unstable in both acidic and alkaline conditions.[4][5][6] Generally, cephalosporins exhibit maximum stability in the pH range of 4 to 6.

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[4][5][6] It is recommended to store Cefotiam solutions at refrigerated (2-8°C) or frozen temperatures.[7][8]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation, including isomerization and photolysis of the cephem ring, which can result in a loss of antibacterial activity and a yellowing of the solution.

  • Oxidizing Agents: Cefotiam can be degraded by oxidizing agents.[4][5][6]

Q2: What are the visible signs of Cefotiam degradation?

A2: A common visible sign of the degradation of some cephalosporin solutions is a color change, often to a yellow or reddish-yellow hue.[9] However, significant degradation, such as photoisomerization, can occur without any visible change in the solution. Therefore, it is crucial to rely on analytical methods like HPLC for an accurate assessment of stability.

Q3: What are the main degradation products of Cefotiam?

A3: The primary degradation pathway for Cefotiam involves the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[1] Another identified degradation product is the Δ3(4) isomer of Cefotiam, which can form during storage and is susceptible to further degradation at high temperatures.[4][5][6][10]

Troubleshooting Guide for Cefotiam Analysis

This guide addresses common issues encountered during the sample preparation and analysis of Cefotiam, particularly using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
Low or no Cefotiam peak in HPLC analysis Degradation of Cefotiam in the sample solution.Prepare samples immediately before analysis. Keep samples at a low temperature (2-8°C) in an autosampler. Ensure the pH of the sample and mobile phase is within the optimal stability range (pH 4-6). Protect samples from light.
Incorrect mobile phase composition or pH.Prepare fresh mobile phase daily. Verify the pH of the buffer. Ensure all mobile phase components are miscible and properly degassed.[11][12]
Appearance of unexpected peaks in the chromatogram Formation of degradation products.Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. Review the sample handling procedure to minimize degradation.
Contamination of the sample or HPLC system.Use high-purity solvents and reagents. Clean the injector and column.[13]
Drifting retention times Changes in mobile phase composition or temperature.Ensure consistent mobile phase preparation. Use a column oven to maintain a stable temperature.[12]
Column degradation.Use a guard column to protect the analytical column. If the column performance deteriorates, wash it with a strong solvent or replace it.[13]
Poor peak shape (tailing or fronting) Column overload.Dilute the sample or reduce the injection volume.
Incompatibility between the sample solvent and mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.
Column contamination or degradation.Clean the column or replace it if necessary.

Experimental Protocols

Forced Degradation Study of Cefotiam Hydrochloride

This protocol is adapted from a study on isomeric impurities in Cefotiam hydrochloride.[4][5][6]

  • Acid Degradation: Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 0.1 M HCl. Maintain at room temperature for 3 hours. Neutralize the solution before further dilution and analysis.[4][5][6]

  • Alkaline Degradation: Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 0.1 M NaOH. Maintain at room temperature for 3 hours. Neutralize the solution before further dilution and analysis.[4][5][6]

  • Oxidative Degradation: Dissolve 20 mg of Cefotiam hydrochloride in 1.0 mL of 10% H₂O₂. Store at room temperature for 20 minutes before analysis.[4][5][6]

  • Thermal Degradation: Heat solid Cefotiam hydrochloride at 60°C for 5 days or at 80°C for 12 hours. Allow the sample to cool to room temperature before dissolving for analysis.[4][5]

Stability-Indicating HPLC Method for Cefotiam

This method is based on a published analytical procedure for Cefotiam and its impurities.[4][5]

  • Chromatographic System:

    • Column: Kromasil reversed-phase C18 (4.6 x 250 mm, 5 µm)[4]

    • Column Temperature: 40°C[4]

    • Detection Wavelength: 254 nm[4]

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 20 µL[4]

  • Mobile Phase:

    • Phase A: Phosphate buffer solution (pH 7.2)[4]

    • Phase B: Acetonitrile[4]

  • Gradient Elution Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0973
209010
507525
51973
55973

(Table adapted from Tian et al., 2021)[4]

Data on Cephalosporin Stability

While specific quantitative kinetic data for Cefotiam is limited in the readily available literature, the following tables provide stability data for other cephalosporins, which can offer general guidance.

Table 1: Stability of Cefotaxime Sodium (100mg/mL) at Different Temperatures

TemperatureStability (maintaining >90% concentration)
45°C2 hours
25°CUp to 24 hours
5°CUp to 5 days

(Data from a study on Cefotaxime stability)[9]

Table 2: Degradation Rate Constants (k) for Ceftiofur (1 mg/mL) at 60°C and Different pH Values

pHDegradation Rate Constant (day⁻¹)
10.79 ± 0.21
30.61 ± 0.03
50.44 ± 0.05
7.41.27 ± 0.04

(Data from a study on Ceftiofur degradation kinetics)

Note: At pH 10 and 60°C, Ceftiofur degradation was rapid, with no detectable levels after 10 minutes.

Visualizations

G cluster_degradation Cefotiam Degradation Pathways Cefotiam Cefotiam Hydrolysis Hydrolysis (β-Lactam Ring Cleavage) Cefotiam->Hydrolysis pH, Temperature Isomerization Isomerization Cefotiam->Isomerization Light, Heat Oxidation Oxidation Cefotiam->Oxidation Oxidizing Agents Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Isomer Δ3(4) Isomer Isomerization->Isomer Oxidation->Inactive_Products

Caption: Major degradation pathways of Cefotiam.

G cluster_workflow Experimental Workflow for Cefotiam Stability Assessment Sample_Prep Sample Preparation (Freshly prepared in appropriate buffer) Stress_Conditions Application of Stress Conditions (pH, Temp, Light, Oxidizing Agent) Sample_Prep->Stress_Conditions Time_Points Sampling at Defined Time Points Stress_Conditions->Time_Points HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Time_Points->HPLC_Analysis Data_Analysis Data Analysis (Quantification of Cefotiam and Degradants) HPLC_Analysis->Data_Analysis Report Report Generation (Degradation Kinetics and Pathways) Data_Analysis->Report

Caption: Workflow for a Cefotiam stability study.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Cefotiam and Ceftriaxone: In Vitro Susceptibility of E. coli

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro activity of two third-generation cephalosporin antibiotics, Cefotiam and Ceftriaxone, against Es...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two third-generation cephalosporin antibiotics, Cefotiam and Ceftriaxone, against Escherichia coli (E. coli). The information presented is supported by experimental data and standardized protocols to assist researchers in evaluating these antimicrobial agents.

Introduction to Cefotiam and Ceftriaxone

Cefotiam and Ceftriaxone are both parenteral third-generation cephalosporin antibiotics.[1][2] They possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] Their primary application is in treating a variety of bacterial infections.[1][3] The bactericidal effect of both drugs stems from their ability to inhibit the synthesis of the bacterial cell wall.[4][5]

Mechanism of Action

The antibacterial activity of both Cefotiam and Ceftriaxone is achieved through the inhibition of bacterial cell wall synthesis.[6][7] As beta-lactam antibiotics, they target and bind to penicillin-binding proteins (PBPs), which are enzymes crucial for the final step of peptidoglycan synthesis.[2][8] This peptidoglycan layer provides structural integrity to the bacterial cell wall. By inactivating these PBPs, the antibiotics disrupt the cell wall's construction, leading to a weakened structure that cannot withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2][7]

cluster_drug Cephalosporin Action cluster_process Bacterial Process cluster_outcome Outcome Drug Cefotiam / Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to & Inhibits Synthesis Peptidoglycan Cross-linking PBP->Synthesis Catalyzes PBP:s->Synthesis:n Inhibition WeakWall Weakened Cell Wall Wall Stable Cell Wall Synthesis->Wall Leads to Lysis Cell Lysis & Bacterial Death WeakWall->Lysis

Diagram 1: Mechanism of action for Cefotiam and Ceftriaxone.

Comparative In Vitro Susceptibility Data

The following table summarizes minimum bactericidal concentration (MBC) data from a comparative study using a rabbit model of experimental E. coli endocarditis. Lower values indicate greater potency.

AntibioticE. coli Strain MBC (μg/ml)
Cefotiam0.5
Ceftriaxone0.06
Data sourced from a study on experimental Escherichia coli endocarditis.[9]

In this specific experiment, Ceftriaxone demonstrated greater potency against the tested E. coli strain, with a significantly lower MBC compared to Cefotiam.[9] It is important to note that susceptibility can vary widely among different E. coli isolates. For instance, ceftriaxone-resistant E. coli can have MICs of ≥32 µg/mL, while susceptible strains show MICs around 0.06 µg/mL.[10]

Mechanisms of Resistance in E. coli

The primary mechanism of resistance to third-generation cephalosporins in E. coli is the production of β-lactamase enzymes.[11] These enzymes hydrolyze the β-lactam ring, which is the core structural component of these antibiotics, rendering them inactive.

Key β-lactamases involved in resistance include:

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes, often encoded on plasmids, can inactivate a wide range of penicillins and cephalosporins, including third-generation agents like Cefotiam and Ceftriaxone.[12][13] CTX-M-type ESBLs are a predominant cause of cephalosporin resistance in E. coli.[14]

  • AmpC β-Lactamases: These are another class of enzymes that confer high-level resistance to broad-spectrum cephalosporins.[12][13] They can be chromosomally or plasmid-mediated.[13]

Other resistance mechanisms can include alterations in the target PBPs or reduced permeability of the bacterial outer membrane, which limits the antibiotic's access to its target.[11]

Experimental Protocols for Susceptibility Testing

In vitro susceptibility of E. coli to Cefotiam and Ceftriaxone is typically determined using standardized methods established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[17]

Methodology:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of Cefotiam and Ceftriaxone are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a microtiter plate.[17]

  • Inoculum Preparation: A standardized suspension of the E. coli isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.[17] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35°C for 16-24 hours.[17]

  • Result Interpretation: The MIC is recorded as the lowest antibiotic concentration in which there is no visible turbidity (bacterial growth).[17]

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method that categorizes a bacterial isolate as susceptible, intermediate, or resistant to an antibiotic.[17]

Methodology:

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland standard.[15]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[15][17]

  • Disk Application: Paper disks impregnated with a specific concentration of Cefotiam (e.g., 30 µg) or Ceftriaxone (e.g., 30 µg) are placed on the agar surface.[15][18]

  • Incubation: The plate is incubated at 35°C for 16-24 hours.[17]

  • Result Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured in millimeters and interpreted using standardized charts (e.g., from CLSI or EUCAST) to determine the susceptibility category.[17][19]

cluster_prep Preparation cluster_bmd Broth Microdilution (MIC) cluster_dd Disk Diffusion isolate Isolate Pure E. coli Colony suspension Prepare Bacterial Suspension (0.5 McFarland Standard) isolate->suspension inoculate_wells Inoculate Wells with Bacterial Suspension suspension->inoculate_wells streak_plate Streak Suspension on Mueller-Hinton Agar suspension->streak_plate dilute_drug Prepare Serial Dilutions of Antibiotic in Microplate dilute_drug->inoculate_wells incubate_bmd Incubate 16-24h at 35°C inoculate_wells->incubate_bmd read_mic Read MIC: Lowest Concentration with No Growth incubate_bmd->read_mic apply_disk Apply Antibiotic Disk streak_plate->apply_disk incubate_dd Incubate 16-24h at 35°C apply_disk->incubate_dd read_zone Measure Zone of Inhibition (mm) & Interpret (S/I/R) incubate_dd->read_zone

Diagram 2: Workflow for antimicrobial susceptibility testing (AST).

Conclusion

Both Cefotiam and Ceftriaxone are effective third-generation cephalosporins that function by inhibiting bacterial cell wall synthesis. In vitro data from at least one direct comparative study suggests that Ceftriaxone may be more potent against certain strains of E. coli than Cefotiam. However, the clinical efficacy of both agents is significantly challenged by the increasing prevalence of resistance, primarily driven by the production of ESBL and AmpC β-lactamases in E. coli. The choice between these antibiotics for research or therapeutic development should be guided by specific susceptibility data, utilizing standardized protocols such as those provided by CLSI and EUCAST.

References

Comparative

Cefotiam's Efficacy in Rabbit Endocarditis: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefotiam's performance against other antibiotics in a rabbit endocarditis model, supported by experimental d...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefotiam's performance against other antibiotics in a rabbit endocarditis model, supported by experimental data. The rabbit model of endocarditis is a crucial preclinical tool for evaluating the potential efficacy of antimicrobial agents in treating this severe infection.

This guide synthesizes available data on the efficacy of Cefotiam and key alternatives—Vancomycin, Daptomycin, and Linezolid—in treating bacterial endocarditis in the established rabbit model. While direct comparative studies of Cefotiam against other agents for Staphylococcus aureus endocarditis are limited in the reviewed literature, this guide presents the available evidence to facilitate an informed assessment of its potential.

Comparative Efficacy of Antimicrobials in Rabbit Endocarditis

The following tables summarize the quantitative data from various studies, showcasing the efficacy of Cefotiam and comparator antibiotics in reducing bacterial load in aortic valve vegetations in the rabbit endocarditis model. It is important to note that the experimental conditions, including the bacterial strain, inoculum size, and treatment regimens, may vary between studies, warranting careful interpretation of these cross-study comparisons.

Antibiotic Bacterial Strain Treatment Regimen Mean Bacterial Load in Vegetations (log10 CFU/g) Reduction in Bacterial Load (log10 CFU/g vs. Control) Reference
Cefotiam Escherichia coli30 mg/kg, twice daily for 4 days7.56 ± 1.0Not explicitly stated, but significantly higher than ceftriaxone[1]
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)30 mg/kg, twice daily for 4 daysNot explicitly stated, but superior to tedizolid phosphate at lower dosesNot explicitly stated, but significant reduction compared to controls[2]
Daptomycin Methicillin-Resistant Staphylococcus aureus (MRSA)18 mg/kg, once daily for 4 daysSignificantly lower than tedizolid phosphateNot explicitly stated, but significant reduction compared to controls[2]
Linezolid Methicillin-Resistant Staphylococcus aureus (MRSA)Not specifiedNot explicitly stated, but vancomycin was more effectiveNot explicitly stated, but significant reduction compared to controls[3]
Cefoperazone Staphylococcus aureus10 mg/kg, every 6 hoursEffective in reducing bacterial numbersNot explicitly stated, but effective[4]
Cephalothin Staphylococcus aureus20 mg/kg, every 6 hoursEffective in reducing bacterial numbersNot explicitly stated, but effective[4]

Table 1: Comparative Efficacy in Rabbit Aortic Valve Endocarditis. This table presents the mean bacterial load in aortic valve vegetations following treatment with various antibiotics in the rabbit endocarditis model.

Antibiotic Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
Cefotiam Staphylococcus aureus0.5 - 1.0[5]
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)1.5[6]
Tedizolid Methicillin-Resistant Staphylococcus aureus (MRSA)Not specified, but ~4x more active than linezolid[2]
Daptomycin Methicillin-Resistant Staphylococcus aureus (MRSA)Not specified[2]
Cefoperazone Methicillin-Susceptible Staphylococcus aureusNot specified[7]
Cephalothin Methicillin-Susceptible Staphylococcus aureusNot specified[8]

Table 2: In Vitro Susceptibility of Staphylococcus aureus Strains. This table provides the Minimum Inhibitory Concentrations (MICs) of the compared antibiotics against relevant S. aureus strains.

Experimental Protocols

A standardized approach is crucial for the reproducibility and comparability of studies evaluating antibiotic efficacy in the rabbit endocarditis model. The general methodology involves the induction of sterile aortic valve vegetations, followed by bacterial challenge and subsequent antibiotic treatment.

Establishment of Rabbit Endocarditis Model
  • Animal Model: New Zealand white rabbits (2-3 kg) are typically used.[9][10]

  • Catheterization: A polyethylene catheter is inserted into the left ventricle via the right carotid artery to induce trauma to the aortic valve, leading to the formation of non-bacterial thrombotic endocarditis (NBTE).[7][10] The catheter is usually left in place for a set period, for example, 24 hours, to allow for vegetation development.[7]

  • Bacterial Inoculation: A suspension of the desired bacterial strain (e.g., Staphylococcus aureus) is injected intravenously to induce infective endocarditis. The inoculum size is a critical parameter, typically ranging from 10^5 to 10^8 colony-forming units (CFU).[7][9]

  • Confirmation of Infection: Blood cultures are drawn to confirm bacteremia. The development of endocarditis is confirmed by echocardiography and at the end of the experiment by macroscopic and histological examination of the cardiac valves.[9]

Antibiotic Efficacy Evaluation
  • Treatment Initiation: Antibiotic therapy is initiated at a specified time point after bacterial inoculation, commonly 24 to 48 hours.[7]

  • Dosing Regimen: Antibiotics are administered at clinically relevant doses and frequencies. The route of administration is typically intravenous or intramuscular.

  • Control Group: An untreated control group is included to assess the natural course of the infection.

  • Efficacy Assessment: After a defined treatment period (e.g., 4 days), rabbits are euthanized.[2] The aortic valve vegetations are excised, weighed, and homogenized. The number of viable bacteria is determined by quantitative culture, expressed as log10 CFU per gram of vegetation.[9]

  • Statistical Analysis: The mean bacterial counts in the vegetations of treated groups are compared with the control group and with each other to determine the efficacy of the antibiotic regimens.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for evaluating antibiotic efficacy and the mechanism of action of Cefotiam.

Experimental_Workflow cluster_setup Model Establishment cluster_infection Infection Induction cluster_treatment Treatment and Evaluation Rabbit New Zealand White Rabbit Catheterization Aortic Valve Catheterization Rabbit->Catheterization NBTE Non-Bacterial Thrombotic Endocarditis Catheterization->NBTE Bacterial_Inoculation Intravenous Bacterial Inoculation (e.g., S. aureus) NBTE->Bacterial_Inoculation Infective_Endocarditis Infective Endocarditis Bacterial_Inoculation->Infective_Endocarditis Treatment Antibiotic Treatment Groups (Cefotiam, Comparators) Infective_Endocarditis->Treatment Control Untreated Control Group Infective_Endocarditis->Control Euthanasia Euthanasia & Vegetation Harvest Treatment->Euthanasia Control->Euthanasia Analysis Quantitative Culture & Data Analysis Euthanasia->Analysis Cefotiam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Cefotiam Cefotiam Cefotiam->PBP Inhibits

References

Validation

Cefotiam vs. Anti-Pseudomonal Cephalosporins: A Comparative Analysis of Efficacy Against Pseudomonas aeruginosa

For Immediate Release This guide provides a detailed comparison of the efficacy of cefotiam and other cephalosporins against Pseudomonas aeruginosa, a critical pathogen in opportunistic infections. The following analysis...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of cefotiam and other cephalosporins against Pseudomonas aeruginosa, a critical pathogen in opportunistic infections. The following analysis is intended for researchers, scientists, and drug development professionals, offering objective data on antibiotic performance, experimental methodologies, and the underlying mechanisms of action and resistance.

Executive Summary

Pseudomonas aeruginosa exhibits intrinsic resistance to many antibiotics, making treatment challenging. While certain cephalosporins are cornerstones of anti-pseudomonal therapy, the efficacy of others, such as cefotiam, is markedly limited. This guide synthesizes available data to clarify these differences.

Key Findings:

  • Cefotiam: The available scientific literature indicates that cefotiam, a second-generation cephalosporin, does not possess clinically significant activity against Pseudomonas aeruginosa. This is reflected in the lack of comprehensive, comparative in vitro susceptibility data for cefotiam against this pathogen in recent studies.

  • Anti-Pseudomonal Cephalosporins: Third and fourth-generation cephalosporins, notably ceftazidime and cefepime, are recognized for their reliable activity against P. aeruginosa. These agents are frequently utilized in clinical settings to manage infections caused by this organism.

  • Resistance: The emergence of resistance to even potent anti-pseudomonal cephalosporins is a growing concern, driven by mechanisms such as β-lactamase production, efflux pump overexpression, and alterations in penicillin-binding proteins (PBPs).

Comparative In Vitro Activity

Due to the established lack of significant activity of cefotiam against P. aeruginosa, direct comparative studies featuring its Minimum Inhibitory Concentration (MIC) values alongside potent anti-pseudomonal cephalosporins are scarce. The following table summarizes representative MIC data for cephalosporins with known efficacy against P. aeruginosa.

CephalosporinMIC50 (µg/mL)MIC90 (µg/mL)
CefotiamData Not AvailableData Not Available
Ceftazidime28
Cefepime416
Ceftolozane/Tazobactam0.52
Ceftazidime/Avibactam24

*Cefotiam is generally not tested against P. aeruginosa in large-scale surveillance studies due to its known lack of clinically relevant activity.

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values are compiled from various surveillance studies and may vary based on geographic location and isolate source.

Mechanism of Action: Cephalosporin Activity

Cephalosporins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium.

Cephalosporin_Mechanism_of_Action General Mechanism of Action of Cephalosporins cluster_bacterium Pseudomonas aeruginosa Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cephalosporin Cephalosporin (e.g., Ceftazidime, Cefepime) Porin Porin Channel Cephalosporin->Porin Diffusion PBPs Penicillin-Binding Proteins (PBPs) Cephalosporin->PBPs Inhibition Porin->PBPs Access to Periplasm Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Cephalosporin Mechanism of Action

The diagram above illustrates the pathway by which cephalosporins act. The antibiotic diffuses through porin channels in the outer membrane of P. aeruginosa to reach the periplasmic space. Here, it binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death.

Mechanisms of Resistance in P. aeruginosa

P. aeruginosa employs a variety of mechanisms to resist the effects of β-lactam antibiotics, including cephalosporins. Understanding these pathways is crucial for the development of new therapeutic strategies.

Pseudomonas_Resistance_Mechanisms Key Resistance Mechanisms of P. aeruginosa to Cephalosporins cluster_resistance Resistance Pathways Cephalosporin Cephalosporin Beta_Lactamase β-Lactamase Production (e.g., AmpC) Cephalosporin->Beta_Lactamase Hydrolysis & Inactivation Efflux_Pump Efflux Pumps (e.g., MexAB-OprM) Cephalosporin->Efflux_Pump Active Expulsion Porin_Loss Porin Channel Modification or Loss (e.g., OprD) Cephalosporin->Porin_Loss Reduced Entry PBP_Modification PBP Target Modification Cephalosporin->PBP_Modification Reduced Binding Affinity Antibiotic_Inactive Reduced or No Bactericidal Effect Beta_Lactamase->Antibiotic_Inactive Result Efflux_Pump->Antibiotic_Inactive Result Porin_Loss->Antibiotic_Inactive Result PBP_Modification->Antibiotic_Inactive Result

P. aeruginosa Resistance Mechanisms

The primary mechanisms of resistance in P. aeruginosa include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, such as AmpC, which hydrolyze the β-lactam ring of the cephalosporin, rendering it inactive.

  • Active Efflux: Overexpression of efflux pumps that actively transport the antibiotic out of the periplasmic space before it can reach its PBP targets.

  • Reduced Permeability: Modification or downregulation of outer membrane porin channels, which restricts the entry of the antibiotic into the cell.

  • Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the cephalosporin to its target.

Experimental Protocols

The determination of in vitro activity of cephalosporins against P. aeruginosa is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantitative susceptibility testing.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Antibiotic Dilution Series: A serial two-fold dilution of the cephalosporin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Experimental Workflow

MIC_Testing_Workflow Workflow for Broth Microdilution MIC Testing Isolate P. aeruginosa Isolate Culture Overnight Culture Isolate->Culture Suspension Prepare 0.5 McFarland Standard Suspension Culture->Suspension Dilution Dilute Suspension to Working Concentration Suspension->Dilution Inoculation Inoculate Microtiter Plate with Bacterial Suspension Dilution->Inoculation Plate_Prep Prepare Serial Dilutions of Cephalosporins in Microtiter Plate Plate_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read and Record MIC (Lowest concentration with no visible growth) Incubation->Reading

Comparative

In Vitro Showdown: Cefotiam vs. Cefmenoxime - A Comparative Analysis of Antibacterial Activity

A detailed in vitro comparison reveals nuances in the antibacterial potency of the third-generation cephalosporins, Cefotiam and Cefmenoxime. While both exhibit broad-spectrum activity, available data suggests Cefmenoxim...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in vitro comparison reveals nuances in the antibacterial potency of the third-generation cephalosporins, Cefotiam and Cefmenoxime. While both exhibit broad-spectrum activity, available data suggests Cefmenoxime may hold an edge in potency against certain key pathogens.

This guide provides a comprehensive overview of the in vitro activity of Cefotiam and Cefmenoxime, presenting available comparative data, outlining experimental methodologies for assessing antibacterial efficacy, and visualizing the mechanism of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Executive Summary of In Vitro Activity

Cefotiam and Cefmenoxime are both parenteral third-generation cephalosporin antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

While both drugs are effective against a range of Gram-positive and Gram-negative bacteria, in vitro studies indicate that Cefmenoxime often demonstrates superior potency. For instance, one study highlighted that the in vitro antibacterial activity of Cefmenoxime was superior to that of Cefotiam against respiratory pathogens[1]. Another study provided specific Minimum Bactericidal Concentration (MBC) values against an Escherichia coli strain, with Cefmenoxime showing a lower MBC (0.125 µg/ml) compared to Cefotiam (0.5 µg/ml), indicating greater potency[2][3].

Comparative Antibacterial Spectrum: MIC Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefotiam and Cefmenoxime against a variety of clinically relevant bacteria. MIC values, presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), are a standard measure of an antibiotic's in vitro potency.

Table 1: In Vitro Activity against Select Gram-Negative Bacteria

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliCefotiam---[2]
Cefmenoxime--≤0.12 - 8[4]
Haemophilus influenzaeCefotiam---[3]
Cefmenoxime--0.06[4]
Klebsiella pneumoniaeCefotiam---
Cefmenoxime≤0.20-≤0.12 - 8[1][4]
Enterobacter spp.Cefotiam---
Cefmenoxime≤0.20-≤0.12 - 8[1][4]
Pseudomonas aeruginosaCefotiam---
Cefmenoxime-16>12.5[1][4]

Table 2: In Vitro Activity against Select Gram-Positive Bacteria

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureusCefotiam---
Cefmenoxime--4[4]
Streptococcus pneumoniaeCefotiam---
Cefmenoxime≤0.20-0.015[1][4]
Streptococcus pyogenesCefotiam---
Cefmenoxime--0.06[4]

Note: A comprehensive side-by-side comparison with a broad range of isolates was not available in the reviewed literature. The data is compiled from multiple sources and should be interpreted with caution. Dashes indicate that specific data was not available in the cited sources.

Mechanism of Action: A Shared Pathway

Both Cefotiam and Cefmenoxime belong to the beta-lactam class of antibiotics. Their mechanism of action is centered on the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Lysis Cell Lysis Peptidoglycan_synthesis->Lysis Inhibition leads to Antibiotic Cefotiam / Cefmenoxime (β-Lactam Antibiotic) Antibiotic->PBP Binds to & Inactivates

Caption: Mechanism of action for Cefotiam and Cefmenoxime.

Experimental Protocols: Determining In Vitro Activity

The in vitro activity of Cefotiam and Cefmenoxime is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Cefotiam/Cefmenoxime in broth C Inoculate microtiter plate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35-37°C for 16-20 hours C->D E Observe for visible bacterial growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Conclusion

Both Cefotiam and Cefmenoxime are effective broad-spectrum cephalosporins. However, the available in vitro data suggests that Cefmenoxime may exhibit greater potency against certain Gram-negative and Gram-positive pathogens. The choice between these two agents in a clinical or research setting should be guided by specific susceptibility data for the target organism, as well as other pharmacokinetic and pharmacodynamic considerations. Further head-to-head comparative studies with large panels of clinical isolates are warranted to provide a more definitive picture of their relative in vitro activities.

References

Validation

Cross-Resistance of Cefotiam with other β-Lactam Antibiotics: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in-vitro activity of Cefotiam, a second-generation cephalosporin, with other β-lactam antibiotics. The da...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of Cefotiam, a second-generation cephalosporin, with other β-lactam antibiotics. The data presented is intended to assist researchers in understanding the cross-resistance patterns and the spectrum of activity of Cefotiam against various bacterial strains, including those with defined resistance mechanisms.

Quantitative Performance Comparison: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefotiam and other β-lactam antibiotics against a range of Gram-negative and Gram-positive bacteria. The data is compiled from in-vitro studies utilizing the standardized agar dilution method. Lower MIC values indicate greater potency of the antibiotic against the tested organism.

Table 1: Comparative in-vitro activity of Cefotiam and other β-Lactams against Enterobacteriaceae

Bacterial SpeciesCefotiam (μg/mL)Cefoperazone (μg/mL)Cefoxitin (μg/mL)Cefuroxime (μg/mL)Cefazolin (μg/mL)
Escherichia coli0.250.25444
Klebsiella spp.0.120.5822
Proteus mirabilis1.56---25
Enterobacter spp.11>1281616

Data compiled from studies utilizing agar dilution methodology. A dash (-) indicates data not available from the cited sources.[1]

Table 2: Comparative in-vitro activity of Cefotiam and other β-Lactams against Staphylococcus aureus

Bacterial SpeciesCefotiam (μg/mL)Cefoperazone (μg/mL)Cefazolin (μg/mL)
Staphylococcus aureus0.250.50.12

Data compiled from studies utilizing agar dilution methodology.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of antimicrobial susceptibility testing. The data presented in this guide was primarily generated using the agar dilution method, a standardized procedure for which the Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines.[2][3]

Agar Dilution Method (Based on CLSI M07 Standard)

1. Preparation of Antimicrobial Stock Solutions:

  • Antimicrobial powders are weighed accurately and dissolved in a suitable solvent to create a stock solution of a known concentration.

  • Serial two-fold dilutions of the stock solution are prepared in a sterile diluent (e.g., deionized water or broth).

2. Preparation of Agar Plates:

  • Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.

  • A specific volume of each antimicrobial dilution is added to a defined volume of the molten agar to achieve the final desired concentrations.

  • The agar-antimicrobial mixture is poured into sterile petri dishes and allowed to solidify. A control plate without any antimicrobial agent is also prepared.

3. Inoculum Preparation:

  • Bacterial isolates are grown on a suitable agar medium to obtain isolated colonies.

  • Several colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation of Agar Plates:

  • A standardized volume of the prepared bacterial inoculum is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same plate.

5. Incubation:

  • The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.

6. Interpretation of Results:

  • Following incubation, the plates are examined for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mechanisms of Resistance and Cross-Resistance

Cross-resistance between Cefotiam and other β-lactam antibiotics is primarily mediated by two key mechanisms: the production of β-lactamase enzymes and alterations in the target penicillin-binding proteins (PBPs).[4][5][6]

β-Lactamase Production

β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The expression of these enzymes is a major factor in bacterial resistance.[6][7]

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes can hydrolyze a wide range of β-lactams, including third-generation cephalosporins. Bacteria producing ESBLs often exhibit cross-resistance to Cefotiam and other cephalosporins.

  • AmpC β-Lactamases: These are typically chromosomally encoded cephalosporinases that can be induced to high levels of production, leading to resistance against many cephalosporins, including Cefotiam.

Alteration of Penicillin-Binding Proteins (PBPs)

β-lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.

  • Modification of PBP Target Sites: Mutations in the genes encoding PBPs can lead to a reduced affinity of the β-lactam antibiotic for its target. This alteration can result in resistance to a specific β-lactam or cross-resistance to multiple agents within the same class.

The interplay of these mechanisms determines the overall susceptibility profile of a bacterial strain to Cefotiam and other β-lactams.

Visualizing Experimental and Logical Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Experimental_Workflow_Agar_Dilution cluster_prep Preparation cluster_testing Testing cluster_results Results stock_solution Antimicrobial Stock Solution Preparation serial_dilutions Serial Dilutions stock_solution->serial_dilutions agar_plates Agar Plate Preparation serial_dilutions->agar_plates inoculation Inoculation of Plates agar_plates->inoculation inoculum_prep Bacterial Inoculum Preparation inoculum_prep->inoculation incubation Incubation (16-20h at 35°C) inoculation->incubation read_results Reading of Results incubation->read_results determine_mic MIC Determination read_results->determine_mic

Caption: Experimental workflow for the Agar Dilution method.

Caption: Mechanisms of bacterial resistance to β-lactam antibiotics.

References

Comparative

A Comparative Pharmacokinetic Analysis of Cefotiam and Cefotaxime

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the pharmacokinetic profiles of two parenteral cephalosporin antibiotics, Cefotiam and Cefotaxime. The inf...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two parenteral cephalosporin antibiotics, Cefotiam and Cefotaxime. The information presented is collated from various experimental studies to offer an objective analysis of their absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of Cefotiam and Cefotaxime, providing a clear side-by-side comparison of their quantitative data.

Table 1: General Pharmacokinetic Parameters

ParameterCefotiamCefotaxime
Administration Routes Intravenous, Intramuscular[1][2]Intravenous, Intramuscular[3][4]
Bioavailability (IM) ~60%[5][6]Appreciable, peak concentrations within 30 mins[3]
Protein Binding ~40%[5][7]35-45%[8]
Elimination Half-life ~1 hour[5][7]~1 hour (Parent Drug)[9][10]
~1.5 hours (Desacetylcefotaxime)[9]
Primary Excretion Route Renal[1][7]Renal[3][9]

Table 2: Dosing and Elimination Details

ParameterCefotiamCefotaxime
Metabolism Largely stable against hepatic metabolism[7]Metabolized to active (desacetylcefotaxime) and inactive metabolites[10][11]
Urinary Excretion 50-70% as unchanged drug[7]40-60% as unchanged drug, 24% as active metabolite[3]
Dose Dependency Pharmacokinetics are dose-dependent (non-linear for doses >1g)[12]Pharmacokinetics are linear and dose-independent for doses up to 2g[8]

Experimental Protocols

Detailed methodologies for the determination of the pharmacokinetic parameters cited above are crucial for the interpretation and replication of findings. Below are representative experimental protocols synthesized from the literature.

Protocol 1: Pharmacokinetic Study of Intravenously Administered Cefotiam in Healthy Volunteers
  • Study Design: A crossover study was conducted with eight healthy adult volunteers.[13] Doses of 0.5 g, 1.0 g, and 2.0 g of Cefotiam were administered as intravenous infusions over a 15-minute period.[13] In a separate double crossover study with another eight volunteers, 1.0 g and 2.0 g doses were infused over 30 and 60 minutes.[13]

  • Sample Collection: Blood samples were collected at regular intervals to determine serum concentrations. The urinary excretion of Cefotiam was monitored, with most of the drug being excreted within 4 hours of administration.[13]

  • Analytical Method: The concentrations of Cefotiam in plasma and urine were determined using high-pressure liquid chromatographic (HPLC) procedures.[14] Plasma concentration-time data were fitted to a three-exponential equation for intravenous administration.[14]

Protocol 2: Pharmacokinetic Study of Intramuscularly and Intravenously Administered Cefotaxime in Healthy Volunteers
  • Study Design: Pharmacokinetic parameters were determined in studies involving approximately 200 healthy volunteers.[15] Single-dose studies with doses up to 2 g were conducted, as well as multiple-dose studies with administration of up to 1 g every 6 hours for 14 days.[8][15]

  • Sample Collection: Serum and urine samples were collected to measure the concentrations of Cefotaxime and its metabolites.[8]

  • Analytical Method: High-performance liquid chromatography (HPLC) was used for the analysis of Cefotaxime and its primary active metabolite, desacetylcefotaxime, in physiological fluids.[7] For serum samples, proteins were removed by mixing with a chloroform-acetone solution, followed by freeze-drying of the aqueous phase, reconstitution in the mobile phase, and analysis on a reversed-phase column with UV detection at 262 nm.[7] Urine samples were analyzed directly after centrifugation.[7]

Visualizing Pharmacokinetic Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the pharmacokinetic pathways of Cefotiam and Cefotaxime.

cluster_cefotiam Cefotiam Pharmacokinetics Cefotiam_Admin Parenteral Administration (IV/IM) Cefotiam_Abs Absorption (IM Bioavailability ~60%) Cefotiam_Admin->Cefotiam_Abs Cefotiam_Dist Distribution (Protein Binding ~40%) Cefotiam_Abs->Cefotiam_Dist Cefotiam_Tissues High Tissue Concentrations Cefotiam_Dist->Cefotiam_Tissues Cefotiam_Met Minimal Metabolism Cefotiam_Dist->Cefotiam_Met Cefotiam_Elim Renal Excretion (50-70% Unchanged) Cefotiam_Met->Cefotiam_Elim

Caption: Pharmacokinetic workflow of Cefotiam.

cluster_cefotaxime Cefotaxime Pharmacokinetics Cefotaxime_Admin Parenteral Administration (IV/IM) Cefotaxime_Abs Rapid Absorption Cefotaxime_Admin->Cefotaxime_Abs Cefotaxime_Dist Wide Distribution (Protein Binding 35-45%) Cefotaxime_Abs->Cefotaxime_Dist Cefotaxime_Met Hepatic Metabolism Cefotaxime_Dist->Cefotaxime_Met Cefotaxime_Elim Renal Excretion (Unchanged Drug & Metabolites) Cefotaxime_Dist->Cefotaxime_Elim Desacetylcefotaxime Active Metabolite (Desacetylcefotaxime) Cefotaxime_Met->Desacetylcefotaxime Inactive_Metabolites Inactive Metabolites Cefotaxime_Met->Inactive_Metabolites Desacetylcefotaxime->Cefotaxime_Elim Inactive_Metabolites->Cefotaxime_Elim

Caption: Pharmacokinetic workflow of Cefotaxime.

Comparative Discussion

Cefotiam and Cefotaxime, both third-generation cephalosporins, exhibit several key differences in their pharmacokinetic profiles that are important for clinical application and drug development.

Absorption and Bioavailability: Both antibiotics are administered parenterally due to poor oral bioavailability.[1] Cefotiam has a reported intramuscular bioavailability of approximately 60%.[5][6] Cefotaxime is also rapidly absorbed after intramuscular injection, with peak serum concentrations achieved within 30 minutes.[3]

Distribution: Both drugs exhibit similar protein binding, around 40% for Cefotiam and 35-45% for Cefotaxime.[7][8] Cefotiam is noted for its excellent solubility, leading to a higher apparent volume of distribution compared to many other cephalosporins and achieving high concentrations in various tissues and fluids.[7] Cefotaxime is also widely distributed into body tissues and fluids.[3]

Metabolism: A significant distinguishing feature is their metabolic fate. Cefotiam is remarkably stable against hepatic metabolism and is primarily eliminated in its unchanged form.[7] In contrast, Cefotaxime is metabolized in the liver to an active metabolite, desacetylcefotaxime, which contributes to its overall antibacterial effect, as well as other inactive metabolites.[10][11] The half-life of desacetylcefotaxime is slightly longer than that of the parent compound.[9]

Excretion: The primary route of elimination for both antibiotics is renal.[3][7] A substantial portion of a Cefotiam dose (50-70%) is recovered as the unchanged drug in the urine.[7] For Cefotaxime, both the parent drug (40-60%) and its active metabolite (24%) are excreted in the urine.[3]

Dose Linearity: The pharmacokinetics of Cefotiam are linear only for doses lower than 1g, exhibiting dose-dependent characteristics at higher doses.[7][12] Conversely, Cefotaxime's pharmacokinetics are linear and dose-independent for doses up to 2g.[8]

References

Validation

Cefotiam's Efficacy Against Staphylococcus aureus: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefotiam's antibacterial activity against Staphylococcus aureus, benchmarked against other common antibiotic...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefotiam's antibacterial activity against Staphylococcus aureus, benchmarked against other common antibiotics. The following sections detail its mechanism of action, comparative in vitro efficacy, and the standardized methodologies used for its evaluation.

Cefotiam, a second-generation cephalosporin, demonstrates notable bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, Cefotiam binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2][3]

Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following table summarizes the MIC50 and MIC90 values for Cefotiam and two comparator antibiotics, Cefazolin (a first-generation cephalosporin) and Vancomycin (a glycopeptide), against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA). These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Cefotiam S. aureus (unspecified strains)--0.5 - 1.0[4]
MRSA--100 - 1600
Cefazolin MSSA0.52-
MRSA64[5]256[5]-
Vancomycin MSSA11.5-
MRSA1[6]1.5 - 2[6]0.38 - 2.0[6]

Note: Directly comparable MIC50 and MIC90 values for Cefotiam against distinct MSSA and MRSA populations were not available in the reviewed literature. The provided range for Cefotiam against unspecified S. aureus strains suggests good potency, while the range against MRSA indicates significant resistance.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the mechanism of action of Cefotiam in inhibiting the synthesis of the bacterial cell wall.

Mechanism of Action of Cefotiam Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefotiam->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Cefotiam's mechanism of action against S. aureus.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for assessing antibiotic efficacy. The Broth Microdilution Method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.

Broth Microdilution Method for Staphylococcus aureus

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of S. aureus from a non-inhibitory agar plate.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Cefotiam and comparator antibiotics in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the test organism.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow

The following diagram outlines the typical workflow for determining the antibacterial efficacy of a compound like Cefotiam against Staphylococcus aureus.

Experimental Workflow for Antibiotic Susceptibility Testing Start Start Isolate_Culture Isolate and Culture S. aureus Start->Isolate_Culture Prepare_Inoculum Prepare Standardized Inoculum Isolate_Culture->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics Prepare_Antibiotics->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read and Record MIC Values Incubate->Read_Results Data_Analysis Data Analysis and Comparison Read_Results->Data_Analysis End End Data_Analysis->End

References

Comparative

A Comparative Guide to the In Vitro Susceptibility of Clinical Isolates to Cefotiam and Ceftriaxone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the in vitro susceptibility of various clinical bacterial isolates to two cephalosporin antibiotics: Cefotiam...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro susceptibility of various clinical bacterial isolates to two cephalosporin antibiotics: Cefotiam and Ceftriaxone. The data presented is compiled from available research to assist in understanding the potential efficacy of these antimicrobial agents against common pathogens.

Executive Summary

Cefotiam, a second-generation cephalosporin, and Ceftriaxone, a third-generation cephalosporin, are both crucial in the clinical management of bacterial infections. While direct comparative studies across a wide range of clinical isolates are limited, this guide synthesizes available data to offer insights into their respective in vitro activity. The information herein is intended to support research and development efforts in the field of infectious diseases.

Comparative In Vitro Susceptibility Data

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MBC (µg/mL)Susceptibility (%)Reference
Escherichia coliCefotiam --0.5-[1]
Ceftriaxone --0.0695%[1][2]
Staphylococcus aureusCeftriaxone ---96.1%[2]
Klebsiella pneumoniaeCeftriaxone -16-89.4%[2][3]
Pseudomonas aeruginosaCeftriaxone ---92.7%[2]
Salmonella typhiCeftriaxone ---87.2%[2]
Proteus mirabilisCeftriaxone ---83.8%[2]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. MBC is the minimum bactericidal concentration. A hyphen (-) indicates that the data was not available in the cited sources. The susceptibility percentages for Ceftriaxone are from a study by Aslam et al. (2011)[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in antimicrobial susceptibility testing, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared. Typically, 3-5 well-isolated colonies from an overnight culture on non-selective agar are transferred to a suitable broth medium. The broth is incubated until it achieves a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[6]

  • Dilution Series: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method

This method is used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.

  • Inoculum Preparation: A bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[7]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[8]

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.[8]

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.[9]

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is then compared to established breakpoint criteria to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Clinical Isolate Culture Pure Culture Isolate->Culture Isolation & Purification Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Suspension BMD Broth Microdilution Inoculum->BMD Inoculation Disk Disk Diffusion Inoculum->Disk Inoculation MIC MIC Determination BMD->MIC Incubation & Reading Zone Zone of Inhibition Measurement Disk->Zone Incubation & Measurement Interpretation Interpretation (Susceptible/Intermediate/Resistant) MIC->Interpretation Zone->Interpretation

Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.

Signaling_Pathway cluster_drug Beta-Lactam Antibiotic cluster_bacterium Bacterial Cell Antibiotic Cefotiam / Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Simplified mechanism of action for beta-lactam antibiotics.

References

Validation

A Comparative Analysis of Cefotiam and Ceftazidime Efficacy Against Enterobacteriaceae

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative study of two prominent cephalosporin antibiotics, Cefotiam and Ceftazidime, against a range of clinically signifi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent cephalosporin antibiotics, Cefotiam and Ceftazidime, against a range of clinically significant Enterobacteriaceae. The following sections present quantitative in vitro susceptibility data, comprehensive experimental methodologies, and visual representations of the mechanism of action and experimental workflows to facilitate a thorough understanding of their respective antibacterial profiles.

In Vitro Susceptibility Data

The in vitro activity of Cefotiam and Ceftazidime against various Enterobacteriaceae is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values are the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative In Vitro Activity of Cefotiam against Enterobacteriaceae (MIC in µg/mL)

Bacterial SpeciesNo. of IsolatesMIC RangeMIC50MIC90
Escherichia coli364 - 512--
Klebsiella spp.----
Proteus mirabilis1-1.56-
Enterobacter spp.364 - 512--

Note: Comprehensive and recent MIC50/MIC90 data for Cefotiam against a broad range of Enterobacteriaceae is limited in recently published literature. The data presented is based on available studies, which may be older or have a more limited scope.

Table 2: Comparative In Vitro Activity of Ceftazidime against Enterobacteriaceae (MIC in µg/mL)

Bacterial SpeciesNo. of IsolatesMIC RangeMIC50MIC90Reference
Escherichia coli3,854-≤0.251[1]
Klebsiella pneumoniae1,670-≤0.252[1]
Proteus mirabilis-----
Enterobacter cloacae147≤1 - ≥128≤1≥128[2]
All Enterobacteriaceae36,380-0.120.25

Mechanism of Action

Both Cefotiam and Ceftazidime are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in their mechanism of action are:

  • Penetration of the Bacterial Cell Wall : As gram-negative bacteria, Enterobacteriaceae possess an outer membrane that can be a barrier to antibiotics. Cephalosporins like Cefotiam and Ceftazidime can traverse this membrane through porin channels.

  • Binding to Penicillin-Binding Proteins (PBPs) : Once in the periplasmic space, these antibiotics covalently bind to and inactivate Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.

  • Inhibition of Peptidoglycan Synthesis : The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the integrity and stability of the cell wall.

  • Cell Lysis : The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

G cluster_cell Bacterial Cell Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cephalosporin Cefotiam / Ceftazidime Porin Porin Channel Cephalosporin->Porin Enters through PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inhibits Porin->PBP Reaches Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Lysis Cell Lysis Peptidoglycan_Synthesis->Lysis Inhibition leads to G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Antibiotic_Dilution Prepare serial dilutions of Cefotiam/Ceftazidime in microtiter plate Inoculation Inoculate microtiter plate wells with bacterial suspension Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Visually inspect for bacterial growth Incubation->Reading MIC_Determination Determine MIC as the lowest concentration with no growth Reading->MIC_Determination G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Plate_Inoculation Evenly inoculate Mueller-Hinton agar plate with bacteria Inoculum_Prep->Plate_Inoculation Disk_Application Apply Cefotiam/Ceftazidime disks to agar surface Plate_Inoculation->Disk_Application Incubation Incubate at 35-37°C for 16-20 hours Disk_Application->Incubation Measure_Zone Measure the diameter of the zone of inhibition (mm) Incubation->Measure_Zone Interpretation Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpretation

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory and the Environment: Proper Cefotiam Disposal Procedures

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Cefotiam, a cepha...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Cefotiam, a cephalosporin antibiotic used in laboratory research, requires specific disposal procedures due to its potential hazards.[1][2] Adherence to these guidelines is not only a matter of best practice but also a legal requirement, with disposal needing to comply with local, state, and federal regulations.[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle Cefotiam with the appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[1][4][5] In case of accidental contact, wash the affected skin with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]

Cefotiam is harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary concern. Under no circumstances should Cefotiam waste be disposed of down the drain or in regular trash.[6][7][8]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the safe disposal of Cefotiam and its contaminated materials.

  • Containment of Spills: In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1][2]

  • Absorption of Liquid Waste: Absorb Cefotiam solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]

  • Collection of Contaminated Materials: Carefully collect the absorbed material and any other contaminated items (e.g., personal protective equipment, paper towels) into a suitable, labeled waste container.[5]

  • Decontamination of Surfaces: Decontaminate surfaces and equipment that have come into contact with Cefotiam by scrubbing them with alcohol.[1][2]

  • Packaging and Labeling: Securely seal the waste container and label it clearly as hazardous or pharmaceutical waste, in accordance with your institution's and local regulations.

  • Final Disposal: The primary recommended method for the final disposal of Cefotiam waste is high-temperature incineration.[3][9] This should be carried out in a licensed hazardous material disposal facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances.[3]

Summary of Cefotiam Disposal Recommendations

ParameterRecommendationSource
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[1][4][5]
Spill Management Contain the spill, absorb with inert material, and decontaminate surfaces with alcohol.[1][2]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[6][7][8]
Recommended Disposal Method High-temperature incineration by a licensed hazardous waste disposal company.[3][9]
Container Disposal Empty containers should be taken to an approved waste handling site for recycling or disposal.[4]
Regulatory Compliance All disposal must be in accordance with local, state, and federal regulations.[1][3]

Cefotiam Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Cefotiam.

Cefotiam_Disposal_Workflow cluster_preparation Preparation & Handling cluster_assessment Waste Assessment cluster_spill_management Spill Management cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Cefotiam Waste Generated ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe is_spill Is it a spill? ppe->is_spill contain Contain Spill is_spill->contain Yes collect Collect Contaminated Material into a Labeled Waste Container is_spill->collect No (Routine Waste) absorb Absorb with Inert Material contain->absorb decontaminate Decontaminate Surfaces absorb->decontaminate decontaminate->collect incinerate High-Temperature Incineration by Licensed Facility collect->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of Cefotiam waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotiam
Reactant of Route 2
Reactant of Route 2
Cefotiam
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